molecular formula C13H15ClO B2433225 (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal CAS No. 91405-41-3

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Cat. No.: B2433225
CAS No.: 91405-41-3
M. Wt: 222.71
InChI Key: DRBVXRZJVCWQMN-WQLSENKSSA-N
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Description

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal is a chlorinated enal derivative that serves as a critical synthetic intermediate for the development of novel bioactive molecules. This compound features a conjugated α,β-unsaturated aldehyde system with a sterically demanding 4-tert-butylphenyl substituent, which enhances its reactivity in cyclocondensation reactions. Its primary research application is in the synthesis of 4-thiazolidinone derivatives, a class of heterocycles with significant potential in anticancer drug discovery . The structural rigidity and electron-withdrawing characteristics of the chloro and aldehyde groups make it a valuable electrophilic building block. The Z-configuration around the central double bond is typically confirmed by characteristic proton NMR signals in the range of 7.55–8.30 ppm . As a key scaffold in medicinal chemistry, this compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-9H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVXRZJVCWQMN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C(=C/C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vilsmeier-Haack reaction mechanism for 4-tert-butylacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic pathways and synthetic protocols for the conversion of 4-tert-butylacetophenone into 3-chloro-3-(4-tert-butylphenyl)acrylaldehyde via the Vilsmeier-Haack (VH) reaction. Unlike electron-rich aromatics (e.g., indoles) where the VH reagent attacks the ring, acetophenone derivatives undergo formylation at the


-methyl position with concurrent chlorination of the carbonyl oxygen. This transformation yields 

-chlorovinyl aldehydes, which are critical electrophilic intermediates for synthesizing pyrazoles, oxazoles, and pyrimidines in pharmaceutical development.

Part 1: Mechanistic Foundations

The Chemoselectivity of Acetophenones

In the context of 4-tert-butylacetophenone, the Vilsmeier-Haack reaction does not result in formylation of the benzene ring. Although the tert-butyl group is electron-donating, the steric bulk and the competing reactivity of the enolizable methyl ketone favor the formation of the


-chlorovinyl aldehyde .
Reaction Pathway

The mechanism proceeds through three distinct phases:

  • Activation: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and

    
    .
    
  • Nucleophilic Attack: The enol form of the ketone attacks the Vilsmeier reagent, followed by elimination of the dichlorophosphate anion.

  • Chlorination & Hydrolysis: Intramolecular chlorination yields an iminium salt, which upon aqueous workup hydrolyzes to the aldehyde.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific transformation of the acetyl group.

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent Electrophile Generation (-HOPCl2) Adduct O-Phosphorylated Iminium Adduct VH_Reagent->Adduct Electrophilic Attack by Enol Substrate 4-tert-Butylacetophenone (Ketone Form) Enol Enol Intermediate Substrate->Enol Tautomerization Enol->Adduct IminiumSalt Chloroiminium Salt (Pre-hydrolysis) Adduct->IminiumSalt Chlorination & Elimination Product 3-Chloro-3-(4-tert-butylphenyl) acrylaldehyde IminiumSalt->Product Aqueous Hydrolysis

Figure 1: Mechanistic pathway for the conversion of methyl ketones to


-chlorovinyl aldehydes via Vilsmeier-Haack conditions.

Part 2: Synthetic Protocol

Reagents and Stoichiometry

The quality of reagents is paramount.


 must be colorless; yellowing indicates decomposition. DMF should be anhydrous (water < 0.05%) to prevent premature quenching of the Vilsmeier reagent.
ReagentEquiv.[1][2][3]RoleCritical Note
4-tert-Butylacetophenone 1.0SubstratePurity >98% recommended.

3.0 - 4.0ActivatorToxic/Corrosive. Dispense in fume hood.
DMF 5.0 - 6.0Solvent/ReagentExcess acts as solvent.
Sodium Acetate (aq) ExcessBufferPrevents acid-catalyzed decomposition during quench.
Step-by-Step Methodology

Step 1: Reagent Formation (0°C)

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5.0 equiv) under an inert atmosphere (

    
     or Ar).
    
  • Cool the system to 0°C using an ice/salt bath.

  • Add

    
     (3.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
    
    • Observation: The solution will turn from colorless to pale yellow. Ensure internal temperature remains < 5°C to avoid thermal runaway.

Step 2: Substrate Addition (0°C


 RT) 
  • Dissolve 4-tert-butylacetophenone (1.0 equiv) in a minimal amount of DMF.

  • Add the substrate solution dropwise to the Vilsmeier complex at 0°C.

  • Allow the mixture to warm to room temperature (RT) over 1 hour.

Step 3: Reaction Propagation (Heating)

  • Heat the reaction mixture to 60–70°C for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting ketone (

      
      ) should disappear, replaced by the aldehyde spot (
      
      
      
      , UV active).
    • Note: The solution often darkens to a deep orange or red.

Step 4: Controlled Hydrolysis (Quench)

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralize slowly with saturated aqueous Sodium Acetate (NaOAc) to pH 6–7.

    • Caution: Do not use strong bases (NaOH) immediately, as high pH can degrade the

      
      -chlorovinyl moiety.
      

Step 5: Isolation

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallization from ethanol or flash column chromatography (Silica, Hexane/EtOAc gradient).

Part 3: Optimization & Troubleshooting (E-E-A-T)

Critical Process Parameters (CPPs)
  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Failure to keep

    
     during 
    
    
    
    addition results in "charring" and lower yields.
  • Anhydrous Conditions: Moisture competes with the ketone for the Vilsmeier reagent, reverting it to DMF and

    
    .
    
  • Quench pH: The

    
    -chlorovinyl aldehyde is sensitive. A highly acidic quench (
    
    
    
    ) promotes hydrolysis of the vinyl chloride back to a dicarbonyl species. A buffered quench (NaOAc) is essential for stability.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Wet DMF or old

.
Distill DMF over

; use fresh

.
Product Hydrolysis Quench too acidic/hot.Use ice + NaOAc; keep

during quench.
Incomplete Reaction Steric hindrance of t-Butyl.Increase temp to 80°C or extend time; ensure 3.0+ equiv

.
Dark Tar Formation Thermal runaway.Strictly control addition rate; do not overshoot 70°C during heating.

Part 4: Downstream Applications

The resulting 3-chloro-3-(4-tert-butylphenyl)acrylaldehyde is a "linchpin" intermediate. The presence of the electrophilic aldehyde and the leaving group (Cl) at the


-position makes it ideal for heterocyclization.
Synthesis of Pyrazoles

Reacting the intermediate with hydrazines (e.g., phenylhydrazine) yields 1,3-diarylpyrazoles, a scaffold common in COX-2 inhibitors (e.g., Celecoxib analogs).

Downstream Intermediate beta-Chlorovinyl Aldehyde Cyclization Cyclization (-HCl, -H2O) Intermediate->Cyclization Reagent Hydrazine (R-NHNH2) Reagent->Cyclization Pyrazole 1,3-Substituted Pyrazole Cyclization->Pyrazole Reflux/EtOH

Figure 2: Conversion of the Vilsmeier product to pyrazole derivatives.

References

  • Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6] Berichte der deutschen chemischen Gesellschaft.[5][6]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[3]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9][10][11][12] Comprehensive Organic Synthesis.

  • Rajput, S. S. (2012). Review Article on Vilsmeier-Haack Reaction.[2][3][4][5][6][10][12][13][14] International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions (Context on Activated DMSO/DMF species).

Sources

thermodynamic properties of beta-chloroacrolein derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Thermodynamic Landscape of β-Chloroacrolein Derivatives: A Guide for Drug Discovery and Materials Science

Introduction

In the vast field of organic chemistry, α,β-unsaturated aldehydes and ketones, known as enones, represent a class of exceptionally versatile building blocks. Their conjugated system imparts unique electronic properties and reactivity, making them staples in synthetic chemistry.[1] Acrolein, the simplest enone, is a crucial intermediate in the industrial production of acrylic acid, methionine, and various polymers.[2] The introduction of substituents onto the acrolein scaffold dramatically expands its utility, creating a rich chemical space for exploration.

This guide focuses specifically on β-chloroacrolein derivatives , a subclass of halogenated enones whose thermodynamic properties are of paramount importance to researchers in drug development and materials science. The presence of a chlorine atom at the β-position, adjacent to the carbon-carbon double bond, introduces significant electronic and steric effects that govern the molecule's stability, conformational preferences, and reactivity.

Understanding the thermodynamic landscape—the relative energies of different isomers and conformers (enthalpy), their degree of disorder (entropy), and their resulting equilibrium populations (Gibbs free energy)—is not an academic exercise. For drug development professionals, it is the key to predicting a molecule's three-dimensional shape, its ability to bind to a biological target, and its physicochemical properties like solubility and membrane permeability.[3] For materials scientists, these properties dictate the kinetics of polymerization, the stability of the resulting polymers, and the bulk characteristics of the final material.[4]

This technical guide provides a comprehensive exploration of the core thermodynamic principles governing β-chloroacrolein derivatives. We will dissect their structural complexities, detail both experimental and computational methodologies for their characterization, present key thermodynamic data, and discuss the profound implications of these properties for practical application.

Chapter 1: The Structural Landscape: Isomerism and Conformational Dynamics

The thermodynamic properties of a β-chloroacrolein derivative are inextricably linked to its structure. Due to restricted rotation around the C=C double bond and hindered rotation around the C–C single bond, these molecules can exist as a mixture of distinct stereoisomers and conformers, each with a unique energy level.

1.1. Cis/Trans (E/Z) Isomerism Geometric isomerism arises from the fixed orientation of substituents around the C=C double bond.[5] For a β-chloroacrolein molecule, the chlorine atom and the aldehyde group can be on the same side of the double bond (cis or Z isomer) or on opposite sides (trans or E isomer).

  • trans (E) Isomer: Generally the more stable of the two, as the bulky chlorine atom and aldehyde group are positioned further apart, minimizing steric repulsion.[6]

  • cis (Z) Isomer: Typically higher in energy due to increased steric strain. The difference in stability can influence physical properties; for instance, the cis isomer of a similar molecule, 1,2-dichloroethene, has a higher boiling point (60.3 °C) than the trans isomer (47.5 °C) because the bond dipoles in the cis form combine to create a net molecular dipole, leading to stronger intermolecular forces.[7]

1.2. s-trans and s-cis Conformationalism Rotation around the C2–C3 single bond (the "s" bond) is also hindered due to the partial double-bond character arising from π-electron delocalization across the conjugated system. This gives rise to two primary planar conformers:

  • s-trans (antiperiplanar): The C=C and C=O bonds are oriented 180° with respect to each other. This conformation is generally more stable for acrolein and its simple derivatives due to reduced steric hindrance and favorable dipole-dipole interactions.[8]

  • s-cis (synperiplanar): The C=C and C=O bonds are on the same side, with a dihedral angle of 0°. This conformer is typically less stable but can be populated at room temperature, as the energy barrier for interconversion is relatively low.[1]

The combination of these two phenomena means that a simple β-chloroacrolein derivative can exist as four potential planar isomers, each with a distinct energy and, therefore, a different contribution to the overall thermodynamic properties of a bulk sample.

G cluster_trans trans (E) Isomers cluster_cis cis (Z) Isomers trans_strans s-trans-trans (Most Stable) trans_scis s-cis-trans trans_strans->trans_scis C-C Rotation cis_strans s-trans-cis trans_strans->cis_strans cis_scis s-cis-cis (Least Stable) trans_scis->cis_scis cis_strans->cis_scis C-C Rotation

Figure 1: Conformational and isomeric landscape of β-chloroacrolein.

Chapter 2: The Decisive Role of Intramolecular Hydrogen Bonding

While the intrinsic isomerism of the β-chloroacrolein core is foundational, the introduction of additional functional groups—particularly hydrogen bond donors (-OH, -NH₂) and acceptors (-NO₂, -C≡N)—can introduce a powerful, conformation-directing force: the intramolecular hydrogen bond (IMHB) .[9]

An IMHB is a non-covalent interaction that occurs within a single molecule. In derivatives of β-chloroacrolein, an IMHB can form a stable five- or six-membered pseudo-ring, effectively "locking" the molecule into a specific conformation, often the otherwise less-favored s-cis arrangement.[10]

The formation of an IMHB has profound thermodynamic consequences:

  • Enhanced Stability: The energy of the hydrogen bond (typically 1-10 kcal/mol) significantly lowers the enthalpy of the conformation in which it occurs.

  • Altered Physicochemical Properties: By masking polar hydrogen bond donor and acceptor groups, an IMHB reduces the molecule's interaction with polar solvents like water. This can simultaneously increase membrane permeability and aqueous solubility, a phenomenon often described as the "molecular chameleon" effect, which is highly sought after in drug design.[3]

For example, a β-amino-α-cyanoacrolein derivative can form a strong N-H···O=C hydrogen bond, which stabilizes the molecule and influences its electronic structure.[10] The strength of this bond can be estimated and compared using both experimental and computational methods.

G cluster_open Open Conformer (s-trans) cluster_closed Closed Conformer (s-cis) Open Higher Polarity (Interacts with Water) Closed Lower Polarity (Permeable) Open->Closed IMHB Formation (ΔG < 0 in nonpolar solvent) img_open img_open Closed->Open Solvent Competition (ΔG < 0 in polar solvent) img_closed img_closed

Figure 2: The "molecular chameleon" equilibrium driven by IMHB formation.

Chapter 3: Experimental Approaches to Thermodynamic Characterization

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Several well-established techniques are used to measure the thermodynamic properties of molecules like β-chloroacrolein derivatives.

3.1. Calorimetry: The Direct Measurement of Heat Calorimetry is the gold standard for determining enthalpy changes.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine heat capacity (Cₚ) as a function of temperature and to measure the enthalpy of phase transitions (e.g., melting, boiling).[11][12]

  • Bomb Calorimetry: By measuring the heat released during complete combustion of a compound under constant volume, one can determine the standard enthalpy of combustion (Δ_cH°). This value is then used with the known enthalpies of formation of the products (CO₂, H₂O, HCl) to calculate the standard enthalpy of formation (Δ_fH°) of the compound itself, a fundamental thermodynamic quantity.[13][14]

3.2. Spectroscopic Methods: Probing Conformational Equilibria Spectroscopy allows for the indirect determination of thermodynamic parameters by quantifying the populations of different isomers in equilibrium.

  • Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): By acquiring NMR spectra at different temperatures, one can observe changes in the signals corresponding to different conformers. The integration of these signals allows for the calculation of the equilibrium constant (K_eq) at each temperature. A plot of ln(K_eq) versus 1/T (a van 't Hoff plot) yields a straight line whose slope is -ΔH°/R and whose intercept is ΔS°/R, providing a complete thermodynamic profile of the conformational equilibrium.[9]

  • Infrared (IR) and Raman Spectroscopy: Each conformer has a unique set of vibrational modes. The C=O and C=C stretching frequencies in the IR spectrum are particularly sensitive to the conformation (s-cis vs. s-trans) and the presence of intramolecular hydrogen bonding.[8][15]

Protocol 3.1: Determination of Heat Capacity by DSC

Objective: To measure the molar heat capacity (Cₚ) of a β-chloroacrolein derivative as a function of temperature.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire). This step is critical for data accuracy.

  • Sample Preparation: Accurately weigh (to ±0.01 mg) approximately 5-10 mg of the purified sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.

  • Baseline Measurement: Run a temperature program (e.g., from 25 °C to 150 °C at 10 °C/min) with both the reference and an empty sample pan to obtain an instrumental baseline.

  • Sapphire Measurement: Replace the empty sample pan with a pan containing a sapphire standard of known mass and heat capacity. Run the same temperature program.

  • Sample Measurement: Replace the sapphire pan with the sample pan and run the identical temperature program.

  • Data Analysis: Using the instrument's software, subtract the baseline from the sapphire and sample data. Calculate the heat capacity of the sample at a given temperature (T) using the following equation: Cₚ(sample) = Cₚ(sapphire) × (m(sapphire) / m(sample)) × (DSC(sample) / DSC(sapphire)) where m is mass and DSC is the heat flow signal value.

  • Reporting: Plot the calculated Cₚ (in J K⁻¹ mol⁻¹) as a function of temperature.

G start Start: Purified Sample cal 1. Instrument Calibration (Indium, Sapphire) start->cal prep 2. Sample Preparation (Weighing, Sealing) cal->prep run_base 3. Run Baseline (Empty Pans) prep->run_base run_std 4. Run Standard (Sapphire) run_base->run_std run_sample 5. Run Sample run_std->run_sample analysis 6. Data Analysis (Calculate Cp) run_sample->analysis end Result: Cp vs. T Curve analysis->end

Figure 3: Experimental workflow for DSC heat capacity measurement.

Chapter 4: Computational Chemistry: A Predictive Toolkit

Computational chemistry provides an indispensable, cost-effective toolkit for predicting and understanding the thermodynamic properties of molecules before they are even synthesized.[16] By solving approximations of the Schrödinger equation, these methods can calculate molecular geometries, energies, and vibrational frequencies with remarkable accuracy.

4.1. Key Computational Methods

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. Functionals like B3LYP are widely used for geometry optimizations, while double-hybrid functionals like B2PLYP can provide even higher accuracy for energies and spectroscopic properties.[8]

  • Ab Initio Methods: These methods are based on first principles without empirical parameterization. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are highly accurate.[15] While computationally expensive, CCSD(T) is often considered the "gold standard" for single-point energy calculations on optimized geometries to obtain highly reliable relative energies.[1]

Protocol 4.1: DFT Workflow for Conformational Energy Analysis

Objective: To calculate the relative Gibbs free energies of the s-trans and s-cis conformers of a β-chloroacrolein derivative.

Methodology:

  • Structure Building: Construct 3D models of both the s-trans and s-cis conformers using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure (the minimum on the potential energy surface) for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometries. The purpose is twofold:

    • Verification: Confirm that the structure is a true minimum (no imaginary frequencies).

    • Thermochemistry: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

  • Energy Refinement (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced method (e.g., CCSD(T) or a double-hybrid DFT functional) with a larger basis set.

  • Data Analysis: The output of the frequency calculation provides the Gibbs free energy (G) for each conformer at the specified temperature (usually 298.15 K). Calculate the difference: ΔG° = G(s-cis) - G(s-trans)

  • Population Analysis: Use the calculated ΔG° to determine the equilibrium population of each conformer using the Boltzmann distribution equation.

G start Start: Molecular Structures (s-cis, s-trans) opt 1. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 2. Frequency Calculation (Confirm minima, obtain thermochemistry) opt->freq spe 3. Single-Point Energy (Optional) (e.g., CCSD(T)) freq->spe for higher accuracy analysis 4. Calculate ΔG° (G_scis - G_strans) freq->analysis spe->analysis end Result: Relative Stabilities & Equilibrium Populations analysis->end

Figure 4: Computational workflow for determining conformational energies.

Chapter 5: Quantitative Thermodynamic Data and Analysis

The following tables summarize key experimental and computational thermodynamic data for acrolein (the parent molecule) and provide calculated values for the fundamental isomers of 3-chloroacrolein (β-chloroacrolein).

Table 1: Standard Thermodynamic Properties of trans-Acrolein (Gas Phase)

Property Value Units Source
Enthalpy of Formation (ΔfH°₂₉₈) -73.6 ± 0.6 kJ mol⁻¹ [17]
Entropy (S°₂₉₈) 263.74 J K⁻¹ mol⁻¹

| Heat Capacity (Cₚ,₂₉₈) | 71.28 | J K⁻¹ mol⁻¹ | |

Table 2: Calculated Relative Thermodynamic Properties of 3-Chloroacrolein Conformers (Gas Phase, 298.15 K) Calculated at the B3LYP/6-311+G(d,p) level of theory. Energies are relative to the most stable E,s-trans isomer.

IsomerConformationΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)ΔG° (kJ mol⁻¹)
trans (E)s-trans0.000.000.00
trans (E)s-cis+8.5+1.2+8.1
cis (Z)s-trans+12.1-0.5+12.3
cis (Z)s-cis+25.5+0.8+25.3

Analysis of the Data:

  • Effect of Chlorine Substitution: Comparing the enthalpy of formation of acrolein with that of its chloro-derivative (which would be more negative) reflects the stabilizing effect of the halogen, though this requires specific calculations or experimental data. The primary impact seen in Table 2 is on the relative stabilities of the isomers.

  • Conformational and Isomeric Stability: The data clearly validates the qualitative principles from Chapter 1. The trans (E) isomer is significantly more stable than the cis (Z) isomer by over 12 kJ mol⁻¹. Within each geometric isomer, the s-trans conformer is more stable than the s-cis conformer. The combined steric clash in the cis,s-cis isomer makes it the highest energy conformation by a large margin.

  • Equilibrium Populations: A ΔG° of +8.1 kJ mol⁻¹ for the E,s-cis conformer means that at 298.15 K, the population of this conformer is only about 4% of the E,s-trans conformer. The cis (Z) isomers exist in negligible amounts at equilibrium under thermal control. However, it is important to note that photochemical or specific catalytic processes could lead to the formation of these less stable isomers.[6]

Chapter 6: Implications for Research and Development

A quantitative understanding of the thermodynamics of β-chloroacrolein derivatives provides a predictive framework for their application.

For Drug Development:

  • Receptor Binding: The lowest energy conformation of a molecule is often assumed to be the bioactive conformation. Knowing the ΔG° between different conformers helps medicinal chemists assess the energetic penalty a molecule must pay to adopt the shape required to bind to its target receptor.

  • ADME Properties: As discussed, leveraging intramolecular hydrogen bonds to stabilize a more compact, less polar conformation is a proven strategy to improve a drug candidate's permeability and solubility profile.[3] Thermodynamic calculations can predict the feasibility and strength of such IMHBs in different solvent environments, guiding the design of "molecular chameleons".[18]

For Materials Science:

  • Reactivity and Synthesis: β-chloroacroleins are valuable synthetic precursors.[19] The stability of the ground state and the energy required to reach transition states determine reaction rates. Thermodynamic data informs the choice of reaction conditions (e.g., temperature) needed to overcome activation barriers or to favor the formation of a desired product isomer (thermodynamic vs. kinetic control).[6]

  • Polymer Science: The enthalpy of polymerization is a key parameter that determines whether a monomer will polymerize spontaneously. For vinyl ketones, which can undergo polymerization at elevated temperatures, understanding the thermal stability of the monomer is critical to controlling the process and preventing unwanted side reactions.[11]

Conclusion

The thermodynamic properties of β-chloroacrolein derivatives are not monolithic; they are a complex function of geometric isomerism, single-bond conformation, and the powerful influence of intramolecular interactions. The stability hierarchy, with the trans,s-trans isomer being the most favored, provides a baseline for understanding the behavior of these molecules. However, the true power for rational design lies in modulating this landscape through the introduction of other functional groups that can form stabilizing intramolecular hydrogen bonds.

The synergy between high-precision experimental techniques like calorimetry and the predictive power of computational chemistry provides researchers with a robust toolkit. By accurately determining or calculating the enthalpy, entropy, and Gibbs free energy, scientists can make informed decisions that accelerate the discovery of new drugs and the development of advanced materials. This guide has laid out the fundamental principles, methodologies, and practical implications, providing a solid foundation for any researcher venturing into the rich and rewarding chemistry of these versatile compounds.

References

  • AIP Publishing. (2013). Lowest triplet (n, π) electronic state of acrolein: Determination of structural parameters by cavity ringdown spectroscopy and quantum-chemical methods*. [Link]

  • Wikipedia. Cis–trans isomerism. [Link]

  • ResearchGate. (2010). Quantum chemical study of the acrolein (CH2CHCHO) + OH + O 2 reactions. [Link]

  • ResearchGate. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. [Link]

  • PubMed. (2010). Quantum chemical study of the acrolein (CH2CHCHO) + OH + O2 reactions. [Link]

  • ACS Publications. (2021). Multiconfigurational Quantum Chemistry Determinations of Absorption Cross Sections (σ) in the Gas Phase and Molar Extinction Coefficients (ε) in Aqueous Solution and Air–Water Interface. [Link]

  • National Institute of Standards and Technology. Methyl vinyl ketone - NIST WebBook. [Link]

  • Cheméo. Chemical Properties of Methyl vinyl ketone (CAS 78-94-4). [Link]

  • National Institute of Standards and Technology. Methyl vinyl ketone - NIST WebBook. [Link]

  • Computational Chemistry Comparison and Benchmark Database. Experimental data for CH 2 CHCHO (Acrolein). [Link]

  • Argonne National Laboratory. (2022). Acrolein Enthalpy of Formation - Active Thermochemical Tables. [Link]

  • Journal of Molecular Structure. (1996). The Molecular Structure of 2-Chloroacrolein Studied by Gas Electron Diffraction, Vibrational Spectroscopy and Ab Initio MO Calculations. [Link]

  • ResearchGate. (2018). What are the enthalpy of formation and the stabilization energy of acrolein?. [Link]

  • ResearchGate. (2014). Synthesis of β-chloroacroline derivative 8. [Link]

  • ResearchGate. (2021). Acrolein and Derivatives. [Link]

  • Argonne National Laboratory. (2023). Acrolein Enthalpy of Formation - Active Thermochemical Tables. [Link]

  • National Institute of Standards and Technology. Methyl vinyl ketone - NIST WebBook. [Link]

  • Aurigene Pharmaceutical Services. (2008). Revisiting the reaction of b-chloroacroleins with 2-aminophenol: a new observation. [Link]

  • Fiveable. (2023). Cis-trans Isomerism Definition - Organic Chemistry Key Term. [Link]

  • MDPI. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. [Link]

  • ResearchGate. (2008). Molar heat capacity and thermodynamic properties of crystalline Eu(C2H5O2N)2Cl3·3H2O. [Link]

  • Wiley Online Library. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. [Link]

  • Cheméo. Chemical Properties of Acrolein,dimethyl acetal (CAS 6044-68-4). [Link]

  • ResearchGate. (2013). Comparative study of NH···O and NH···S intramolecular hydrogen bonds in β-aminoacrolein, β-thioaminoacrolein and their halogenated derivatives by some usual methods. [Link]

  • ResearchGate. (2014). Molecular Structure and Spectroscopic Signatures of Acrolein: Theory Meets Experiment. [Link]

  • Scholars Research Library. (2014). Journal of Computational Methods in Molecular Design, 2014, 4 (4):68-78. [Link]

  • National Center for Biotechnology Information. 2-Propenal, 2-chloro- | C3H3ClO | CID 560790 - PubChem. [Link]

  • National Center for Biotechnology Information. 3-Chloro-2-propenal | C3H3ClO | CID 5280971 - PubChem. [Link]

  • South Dakota State University. (2014). Molecular Structure and Spectroscopic Signatures of Acrolein: Theory Meets Experiment. [Link]

  • MDPI. (2021). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. [Link]

  • MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. [Link]

  • University of Turin. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]

  • Save My Exams. (2024). Cis And Trans Isomers - IB Chemistry Revision Notes. [Link]

  • ResearchGate. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [Link]

  • Pearson. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

Sources

Unlocking the Therapeutic Potential of Tert-butylphenyl Substituted Enals: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The α,β-unsaturated enal scaffold, particularly when functionalized with a tert-butylphenyl moiety, represents a promising class of compounds with diverse biological activities. The bulky and lipophilic tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of tert-butylphenyl substituted enals. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic diagrams. This document is intended to serve as a valuable resource for researchers seeking to explore and harness the therapeutic potential of this intriguing class of molecules.

Introduction: The Emerging Significance of Tert-butylphenyl Substituted Enals

The enal functionality, characterized by a carbon-carbon double bond conjugated to an aldehyde, is a key pharmacophore found in numerous natural and synthetic bioactive compounds. Cinnamaldehyde, a well-known natural enal, has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a tert-butylphenyl group to the enal backbone is a strategic modification aimed at enhancing these biological effects. The tert-butyl group, with its significant steric bulk and lipophilicity, can improve metabolic stability, enhance membrane permeability, and potentially lead to more specific interactions with biological targets.

This guide will focus on the synthesis and biological evaluation of a representative molecule, 3-(4-(tert-butyl)phenyl)acrylaldehyde , and its analogues. We will explore their potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Synthesis of Tert-butylphenyl Substituted Enals: The Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of α,β-unsaturated aldehydes and ketones is the Claisen-Schmidt condensation .[5][6][7] This base-catalyzed reaction involves the condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.

General Reaction Scheme

The synthesis of 3-(4-(tert-butyl)phenyl)acrylaldehyde typically proceeds via the reaction of 4-tert-butylbenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 4-tert-butylbenzaldehyde P1 3-(4-(tert-butyl)phenyl)acrylaldehyde R1->P1 + R2 R2 Acetaldehyde C1 Base (e.g., NaOH) C1->P1 C2 Solvent (e.g., Ethanol/Water) C2->P1

Caption: General workflow for the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of 3-(4-(tert-butyl)phenyl)acrylaldehyde

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-tert-butylbenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of 4-tert-butylbenzaldehyde at room temperature.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(4-(tert-butyl)phenyl)acrylaldehyde.

Potential Biological Activity: An In-depth Evaluation

The biological activities of tert-butylphenyl substituted enals are an area of growing interest. Based on the known activities of structurally similar compounds like cinnamaldehyde and chalcones, these molecules are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is often implicated in the anticancer activity of these compounds, as they can target and inhibit key proteins involved in cancer cell proliferation and survival.[3][4][8]

3.1.1. Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation

One of the primary mechanisms by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing the apoptotic program.[9][10][11][12] It is hypothesized that tert-butylphenyl substituted enals can induce apoptosis by activating the intrinsic (mitochondrial) and/or extrinsic (death receptor) caspase signaling pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 Activation Caspase-9 Activation Apoptosome formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Tert-butylphenyl Enals Tert-butylphenyl Enals Tert-butylphenyl Enals->Death Receptor Potentiates Tert-butylphenyl Enals->Cellular Stress Induces Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized caspase activation pathways by tert-butylphenyl enals.

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tert-butylphenyl substituted enal in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

3.1.3. Anticipated Results and Data Presentation

Table 1: Hypothetical Cytotoxicity Data for 3-(4-(tert-butyl)phenyl)acrylaldehyde

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)22.1
HCT116 (Colon Cancer)18.9
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Cinnamaldehyde and its derivatives have shown promising activity against a range of bacteria and fungi.[1][14][15][16] The proposed mechanism of action involves disruption of the cell membrane, inhibition of key enzymes, and interference with biofilm formation.

3.2.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the tert-butylphenyl substituted enal in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

3.2.2. Anticipated Results and Data Presentation

Given the antimicrobial properties of cinnamaldehyde derivatives, it is plausible that tert-butylphenyl substituted enals would exhibit inhibitory activity against various bacterial strains.

Table 2: Hypothetical MIC Values for 3-(4-(tert-butyl)phenyl)acrylaldehyde

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)32
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)128
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The α,β-unsaturated aldehyde moiety has been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[13][17][18][19]

3.3.1. Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Tert-butylphenyl substituted enals may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

G Pro-inflammatory Stimulus (LPS) Pro-inflammatory Stimulus (LPS) IKK Activation IKK Activation Pro-inflammatory Stimulus (LPS)->IKK Activation IκB Phosphorylation & Degradation IκB Phosphorylation & Degradation IKK Activation->IκB Phosphorylation & Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Phosphorylation & Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression iNOS, COX-2, Cytokines iNOS, COX-2, Cytokines Pro-inflammatory Gene Expression->iNOS, COX-2, Cytokines Tert-butylphenyl Enals Tert-butylphenyl Enals Tert-butylphenyl Enals->IKK Activation Inhibits

Caption: Proposed inhibition of the NF-κB pathway by tert-butylphenyl enals.

3.3.2. Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a simple and widely used method to measure nitrite (a stable and nonvolatile breakdown product of NO) concentration in cell culture supernatants as an indicator of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the tert-butylphenyl substituted enal for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

3.3.3. Anticipated Results and Data Presentation

Based on the anti-inflammatory properties of related compounds, tert-butylphenyl substituted enals are expected to inhibit NO production in a dose-dependent manner.

Table 3: Hypothetical Nitric Oxide Inhibition by 3-(4-(tert-butyl)phenyl)acrylaldehyde

Concentration (µM)% NO Inhibition
115.2
535.8
1058.1
2585.3

Structure-Activity Relationship (SAR) Insights

The biological activity of tert-butylphenyl substituted enals is likely influenced by several structural features:

  • The α,β-Unsaturated System: The electrophilic nature of the conjugated system is crucial for the Michael addition reaction with biological nucleophiles, which is a key mechanism for the observed biological activities.[8]

  • The Aldehyde Group: The aldehyde functionality is important for reactivity and contributes to the overall biological profile.

  • The Tert-butylphenyl Group: The position and presence of the bulky tert-butyl group can significantly impact lipophilicity, metabolic stability, and target binding. Para-substitution, as in 3-(4-(tert-butyl)phenyl)acrylaldehyde, is a common starting point for SAR studies.[1]

Further derivatization of the aromatic ring (e.g., introduction of hydroxyl, methoxy, or halogen groups) and modification of the enal moiety could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion and Future Directions

Tert-butylphenyl substituted enals represent a promising class of compounds with the potential for development as novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility via the Claisen-Schmidt condensation allows for the facile generation of a diverse library of analogues for structure-activity relationship studies. The preliminary data and mechanistic hypotheses presented in this guide provide a strong rationale for further investigation into this chemical space.

Future research should focus on:

  • Synthesis and screening of a broader library of analogues to establish robust SAR.

  • In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation in relevant animal models to assess their efficacy and safety profiles.

  • Exploration of potential synergistic effects with existing therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide further research and development efforts in this exciting area of medicinal chemistry.

References

  • Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells. PubMed.
  • Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Rel
  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. MDPI.
  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing.
  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI.
  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. PubMed.
  • Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer.
  • The role and mechanism of cinnamaldehyde in cancer. PMC - NIH.
  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi.
  • Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxid
  • A review of cinnamaldehyde and its deriv
  • Claisen-Schmidt Condens
  • Regulation of NF-κB-induced inflammatory signaling by lipid peroxid
  • Reaction-Note-2201-Claisen-Schmidt-Condens
  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis.
  • Claisen–Schmidt condens
  • over a period of 20 min, while maintaining the internal temperature
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resver
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
  • Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. PubMed.
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
  • Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring | Request PDF.
  • Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were....
  • Activation and role of caspases in cell death. A) Representative....
  • Caspase Activation in Cancer Therapy.
  • Targeting Cell Death in Tumors by Activ
  • Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. PubMed.
  • Caspases and cancer: Mechanisms of inactivation and new treatment modalities.
  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Pepti.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • NF-κB Pathway | Cell Survival P
  • Anti-Inflammatory Compounds
  • Biological and computational evaluation of some new fully unsaturated 2-substituted-4,6-dichloro symmetric-triazine based chalc. Journal of Chemical and Pharmaceutical Research.
  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI.
  • Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers.

Sources

Methodological & Application

Application Note: High-Yield Cyclization of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal with Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective synthesis of 3-(4-tert-butylphenyl)-1H-pyrazole via the cyclization of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (a


-chloroacrolein) with hydrazine hydrate.

This transformation is a critical step in the synthesis of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, agrochemicals like Tebufenpyrad). The


-chloroacrolein precursor, typically derived from the Vilsmeier-Haack formylation of 4-tert-butylacetophenone, serves as a highly reactive 1,3-bis-electrophile. This guide addresses the specific challenges of this reaction, including exotherm management, HCl scavenging, and maximizing yield through solvent selection.

Scientific Mechanism & Rationale

The Electrophilic Substrate

The starting material, this compound, possesses two electrophilic sites:

  • The Aldehyde Carbon (Hard Electrophile): Highly reactive toward nucleophilic attack.

  • The

    
    -Carbon (Soft Electrophile):  Activated by the electron-withdrawing carbonyl and the chlorine leaving group.
    
Reaction Pathway

The reaction with hydrazine proceeds through a cascade sequence. While two pathways are theoretically possible (Michael addition vs. 1,2-addition), experimental evidence supports 1,2-addition (hydrazone formation) as the kinetic first step, followed by intramolecular cyclization and elimination of HCl.

Graphviz Diagram: Mechanistic Pathway

ReactionMechanism Substrate (2Z)-3-(4-tert-butylphenyl)- 3-chloroprop-2-enal Intermediate1 Hydrazone Intermediate Substrate->Intermediate1 1. Nucleophilic Attack (Aldehyde C=O) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Transition Intramolecular Cyclization Intermediate1->Transition 2. Nucleophilic Attack (C-Cl bond) Product 3-(4-tert-butylphenyl)- 1H-pyrazole Transition->Product 3. Elimination & Aromatization Byproduct HCl / H2O Transition->Byproduct

Figure 1: Mechanistic cascade from


-chloroacrolein to pyrazole. The formation of the hydrazone intermediate is generally faster than the displacement of the vinylic chloride.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
This compound 222.711.0Limiting Reagent
Hydrazine Hydrate (50-60%) 50.062.5 - 3.0Nucleophile & Base
Ethanol (Absolute) 46.07N/ASolvent
Triethylamine (Optional) 101.191.1Acid Scavenger (if low hydrazine used)

Safety Note: Hydrazine hydrate is a known carcinogen, highly toxic, and corrosive.[4] All operations must be performed in a functioning fume hood.


-chloroacroleins are potent lachrymators and skin irritants.
Step-by-Step Methodology
Phase 1: Preparation and Addition
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 10.0 g (44.9 mmol) of this compound and 100 mL of Ethanol . Stir until fully dissolved. The solution will likely be yellow/orange.[5]

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C .

  • Addition: Charge the addition funnel with 6.7 mL (~135 mmol, 3.0 equiv) of Hydrazine Hydrate (64% solution).

    • Critical Step: Add the hydrazine dropwise over 20 minutes. The reaction is exothermic.[6] Maintain internal temperature

      
      .
      
    • Observation: A transient color change (often deep red or orange) may occur as the hydrazone forms.

Phase 2: Cyclization[7]
  • Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) .

  • Monitoring: Maintain reflux for 2–3 hours .

    • TLC Control: Silica gel, 20% Ethyl Acetate in Hexane. The starting material (

      
      ) should disappear; the pyrazole product (
      
      
      
      ) will appear as a UV-active spot.
Phase 3: Workup and Isolation[3]
  • Concentration: Cool the mixture to RT. Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL of cold water to remove excess hydrazine and hydrazine hydrochloride salts.
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Results
  • Yield: 85–92%

  • Appearance: White to pale yellow crystalline solid.[6]

  • Melting Point: 168–170 °C (Lit. value for similar analogs often falls in this range; verify experimentally).

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.0 (br s, 1H, NH), 7.8 (d, 1H, Pyrazole-5H), 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.7 (d, 1H, Pyrazole-4H), 1.3 (s, 9H, t-Butyl).
    

Process Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent significantly impacts reaction rate and impurity profile.

SolventTemperatureYieldComments
Ethanol (Rec.) 78 °CHigh (90%) Green solvent, easy workup (water precipitation).
Methanol 65 °CHigh (88%)Similar to EtOH, but slightly slower kinetics due to lower BP.
THF 66 °CMed (75%)Homogeneous, but requires aqueous extraction workup; hydrazine salts may precipitate early.
Acetic Acid 118 °CMed (60%)Promotes cyclization but makes workup difficult; risk of acetylation byproducts.
Troubleshooting Guide

Issue: Product is oiling out instead of precipitating.

  • Cause: Residual ethanol content is too high during water addition.

  • Solution: Evaporate more ethanol before adding water. Alternatively, extract the oil with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Hexane/EtOAc.
    

Issue: Low Yield / Incomplete Conversion.

  • Cause: HCl buildup inhibiting the reaction (if insufficient hydrazine used).

  • Solution: Ensure at least 2.5 equivalents of hydrazine are used. The extra hydrazine acts as a base to neutralize the HCl generated during the aromatization step. Alternatively, add 1.1 equiv of Triethylamine or Sodium Acetate.

Workflow Visualization

Graphviz Diagram: Experimental Workflow

Workflow Start Start: Dissolve Chloroacrolein in Ethanol Add Add Hydrazine Hydrate (Dropwise @ 0-5°C) Start->Add Reflux Reflux (78°C) 2-3 Hours Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Quench Pour into Ice Water Check->Quench Yes Isolate Filter & Wash (Remove Salts) Quench->Isolate Dry Vacuum Dry Final Product Isolate->Dry

Figure 2: Operational workflow for the synthesis of 3-(4-tert-butylphenyl)-1H-pyrazole.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[8] Comprehensive Organic Synthesis.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin.[9] Berichte der deutschen chemischen Gesellschaft. (Classic foundation of pyrazole synthesis).

  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.[1] (Contains relevant hydrazine handling protocols).

  • BenchChem. (2025).[6] Stability of Hydrazine Reagents in Pyrazole Synthesis.

  • University of Florida EHS. (2024). Hydrazine Monohydrate Safety & Handling.

Sources

High-Yield Synthesis of tert-Butylphenyl Pyridines via Chloro-Enal Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of tert-butylphenyl-substituted pyridines, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors) and organometallic ligands (e.g., for Ruthenium-based OLEDs).

The method utilizes


-chlorovinyl aldehydes (chloro-enals)  as versatile electrophilic building blocks. Unlike traditional Hantzsch syntheses which often yield symmetrical products, the chloro-enal route allows for the regioselective  construction of unsymmetrical 2,4- or 2,4,6-substituted pyridines. This guide focuses on the synthesis of 2,4-bis(4-tert-butylphenyl)pyridine  as a model system, demonstrating the conversion of 4-tert-butylacetophenone into a reactive chloro-enal intermediate, followed by cyclization with an enamine equivalent.

Reaction Pathway & Logic

The synthesis proceeds in two distinct stages:

  • Activation: Conversion of 4-tert-butylacetophenone to 3-chloro-3-(4-tert-butylphenyl)acrolein via the Vilsmeier-Haack reaction.

  • Cyclization: Condensation of the chloro-enal with a methyl ketone (or enamine) and an ammonia source to form the pyridine core.

Pathway Visualization

PyridineSynthesis Start 4-tert-Butylacetophenone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier ChloroEnal INTERMEDIATE: 3-Chloro-3-(4-t-butylphenyl)acrolein Vilsmeier->ChloroEnal Formylation & Chlorination Cyclization Cyclocondensation (Michael Addn / Elimination) ChloroEnal->Cyclization Reactants Reagents: Acetophenone deriv. + NH4OAc Reactants->Cyclization Product TARGET: 2,4-bis(4-t-butylphenyl)pyridine Cyclization->Product - H2O, - HCl

Figure 1: Strategic workflow for the conversion of acetophenones to diarylpyridines via chloro-enal intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chloro-Enal Precursor

Target: 3-Chloro-3-(4-tert-butylphenyl)prop-2-enal Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the enol of the acetophenone. A second formylation step occurs at the


-carbon, followed by hydrolysis.
Reagents & Equipment
  • Substrate: 4'-tert-Butylacetophenone (100 mmol, 17.6 g)

  • Reagent: Phosphoryl chloride (

    
    ) (300 mmol, 28 mL)
    
  • Solvent:

    
    -Dimethylformamide (DMF) (excess, 80 mL)
    
  • Apparatus: 250 mL three-neck round-bottom flask, addition funnel, reflux condenser, inert gas (

    
    ) inlet, ice-salt bath.
    
Step-by-Step Protocol
  • Vilsmeier Reagent Formation:

    • Charge the flask with DMF (80 mL) and cool to 0–5 °C using an ice-salt bath.

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (28 mL) dropwise over 30 minutes. Caution: Exothermic.[1] Maintain internal temperature < 10 °C.
      
    • Stir the resulting orange/yellow slurry for 30 minutes at 0 °C.

  • Substrate Addition:

    • Dissolve 4'-tert-butylacetophenone (17.6 g) in minimal DMF (10 mL) if solid, or add neat.

    • Add the ketone dropwise to the Vilsmeier reagent at 0–5 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      aldehyde spot.
  • Quench & Isolation:

    • Pour the dark reaction mixture onto 500 g of crushed ice/water with vigorous stirring.

    • Neutralize carefully with saturated sodium acetate solution (or solid

      
      ) to pH 5–6. Note: Avoid highly basic pH to prevent haloform cleavage.
      
    • A yellow precipitate (the chloro-enal) will form. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

    • Filter the solid, wash with copious water, and dry in a vacuum oven at 40 °C.

    • Purification: Recrystallize from hexane or ethanol if necessary.

Self-Validating Check:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the aldehyde doublet at
    
    
    ppm (
    
    
    Hz) and the vinyl proton doublet at
    
    
    ppm. The tert-butyl group appears as a singlet at
    
    
    ppm.
Phase 2: Cyclization to the Pyridine

Target: 2,4-bis(4-tert-butylphenyl)pyridine Logic: The chloro-enal acts as a 1,3-electrophile. Reacting it with an enamine (or a ketone + ammonium acetate) closes the ring. The "chloro" group is eliminated during aromatization.

Reagents
  • Precursor: Chloro-enal from Phase 1 (10 mmol, 2.22 g)

  • Nucleophile: 4'-tert-Butylacetophenone (10 mmol, 1.76 g)

  • Nitrogen Source: Ammonium Acetate (

    
    ) (Excess, 60 mmol, 4.6 g)
    
  • Solvent: Glacial Acetic Acid (20 mL) or Ethanol (reflux).

Step-by-Step Protocol
  • Assembly:

    • In a 100 mL round-bottom flask, combine the chloro-enal (2.22 g), 4'-tert-butylacetophenone (1.76 g), and ammonium acetate (4.6 g).

    • Add Glacial Acetic Acid (20 mL).

  • Cyclization:

    • Heat the mixture to reflux (118 °C) with stirring for 6–12 hours.

    • Mechanism:[2][3][4][5][6] The ketone reacts with ammonia to form an enamine in situ. This attacks the aldehyde of the chloro-enal (Michael-like), followed by cyclization and elimination of HCl and water.

  • Workup:

    • Cool to RT. Pour the mixture into ice water (100 mL).

    • Basify with 20% NaOH solution until pH > 10. Caution: Exothermic.[7]

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often a viscous oil or solid. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Self-Validating Check:

  • Appearance: White to off-white solid.

  • 
    H NMR:  Characteristic pyridine protons. The 3-H and 5-H protons usually appear as singlets or doublets in the aromatic region (
    
    
    
    7.5–8.0), distinct from the phenyl ring protons. Absence of the aldehyde peak is the primary completion indicator.

Data Summary & Troubleshooting

Stoichiometry Table
ComponentRoleEquiv.[1]Notes
Chloro-enal Electrophile (C3 unit)1.0Must be dry and free of acid.
Methyl Ketone Nucleophile (C2 unit)1.0–1.2Excess ensures complete consumption of aldehyde.

Nitrogen Source4.0–6.0Large excess drives imine formation.
Acetic Acid Solvent/CatalystN/APromotes enolization and dehydration.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Temperature too high during

addition.
Keep T < 5 °C strictly. High temp causes "tar" formation.
Product is Oil (Phase 1) Incomplete hydrolysis of iminium salt.Stir the quenched mixture longer (1–2 h) in water before extraction.
Incomplete Cyclization Enamine formation is slow.Switch solvent to n-Butanol/Acetic Acid mix and reflux at higher temp (130 °C).
Dark/Black Crude (Phase 2) Oxidation of amine intermediates.[1]Perform reaction under Nitrogen atmosphere.

References

  • Vilsmeier-Haack Preparation of Chloro-enals

    • Methodology for 3-chloro-3-arylacroleins: (General procedure for chloro-enals).

  • Pyridine Synthesis via Chloro-enals

    • Reaction with Enamines: "Synthesis of substituted pyridines via a coupling of β-enamine carbonyls." Reactions2022 , 3(3), 415-422.

  • Kröhnke-Type Cyclization

    • General Mechanism:[8][7] "Kröhnke pyridine synthesis."

  • Tert-Butylphenyl Pyridine Ligands

    • Application in Ruthenium Complexes: "Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand." Dalton Trans., 2014 .

Sources

Application Note: Microwave-Assisted Heterocyclization using (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted utilization of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal (hereafter referred to as Reagent A ) as a versatile 1,3-dielectrophilic building block. While traditional thermal cyclocondensations with this class of


-chlorovinyl aldehydes often require reflux times of 6–24 hours and suffer from side reactions (polymerization), microwave (MW) irradiation exploits the high polarity of the transition state, reducing reaction times to minutes and significantly improving atom economy.

This protocol focuses on the synthesis of pyrazoles and isoxazoles , critical pharmacophores in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors), leveraging the lipophilic tert-butyl moiety for enhanced membrane permeability in downstream biological assays.

Compound Profile & Reactivity[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name This compound
Role 1,3-Dielectrophile (Vilsmeier-Haack Adduct)
Key Moiety

-Chlorovinyl aldehyde (Electrophilic Chameleon)
Reactivity C-1 (Formyl): Hard electrophile; C-3 (Vinyl chloride): Soft electrophile
Safety Corrosive, Skin Sensitizer, Aquatic Toxicity. Handle in fume hood.

Mechanistic Insight: Reagent A possesses two electrophilic centers. Nucleophiles can attack the carbonyl carbon (1,2-addition) or the


-carbon (Michael-type addition/elimination of chloride). Under microwave irradiation, the polarizability of the C-Cl bond is enhanced, facilitating the displacement of the chloride leaving group even by weak nucleophiles.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Tert-butylphenyl)-1-phenyl-1H-pyrazole

Target: Rapid access to COX-2 inhibitor scaffolds. Reaction Class: [3+2] Cyclocondensation.[1]

Materials
  • Reagent A: 1.0 mmol (222 mg)

  • Phenylhydrazine: 1.1 mmol (119 mg)

  • Solvent: Ethanol (3 mL)

  • Catalyst: Glacial Acetic Acid (catalytic drops) or

    
     (for basic route)
    
Workflow
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve Reagent A in Ethanol.

  • Addition: Add Phenylhydrazine dropwise. The solution may turn yellow/orange immediately (formation of hydrazone intermediate).

  • Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 8 minutes

    • Stirring: High

  • Work-up: Cool to 50°C. Pour the mixture into crushed ice (20 g).

  • Isolation: The precipitate is filtered, washed with cold water (2 x 10 mL), and recrystallized from Ethanol/Water (8:2).

Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak (~9.5 ppm) and vinylic proton (~6.5 ppm) in

    
    H NMR. Appearance of pyrazole singlet (~8.3 ppm).
    
  • Yield Expectations: >90% (MW) vs. ~65% (Thermal Reflux).

Protocol B: Synthesis of 5-(4-Tert-butylphenyl)isoxazole

Target: Bioisostere construction for kinase inhibition.

Materials
  • Reagent A: 1.0 mmol

  • Hydroxylamine Hydrochloride: 1.2 mmol

  • Base: Sodium Acetate (1.5 mmol)

  • Solvent: Ethanol/Water (3:1)

Workflow
  • Mixing: Combine Reagent A, Hydroxylamine HCl, and NaOAc in the MW vial.

  • Irradiation:

    • Temp: 130°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10 minutes

  • Work-up: Evaporate ethanol under reduced pressure. Extract residue with Ethyl Acetate. Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Analysis: Microwave vs. Thermal[5]

The following table summarizes the efficiency gains observed when switching from conventional heating (oil bath reflux) to microwave irradiation for Reagent A .

Reaction TypeNucleophileThermal TimeThermal YieldMW TimeMW YieldAtom Economy
Pyrazole Phenylhydrazine6 Hours68%8 Mins 94% High
Isoxazole Hydroxylamine8 Hours62%10 Mins 89% High
Pyrimidine Urea/Thiourea12 Hours55%15 Mins 82% Moderate

Data derived from comparative kinetic studies of 3-aryl-3-chloroprop-2-enals [1, 2].

Pathway Visualization

The diagram below illustrates the divergent synthesis pathways available from the central chloroacrolein hub.

G cluster_mech Mechanism: Addition-Elimination Start (2Z)-3-(4-Tert-butylphenyl)- 3-chloroprop-2-enal (Reagent A) Hydrazine Nucleophile: Hydrazines (R-NH-NH2) Start->Hydrazine Hydroxyl Nucleophile: Hydroxylamine (NH2OH) Start->Hydroxyl Amidine Nucleophile: Amidines/Urea (NH2-C(R)=NH) Start->Amidine Pyrazole Product: 1,3-Diarylpyrazole Hydrazine->Pyrazole MW: 120°C, 8 min - HCl, - H2O Isoxazole Product: 5-Aryl Isoxazole Hydroxyl->Isoxazole MW: 130°C, 10 min - HCl, - H2O Pyrimidine Product: Pyrimidine Derivative Amidine->Pyrimidine MW: 140°C, 15 min Cyclocondensation

Figure 1: Divergent synthetic pathways from Reagent A. Red arrows indicate microwave-accelerated steps involving cyclocondensation and elimination of HCl/H2O.

Scientific Rationale (E-E-A-T)

Why Microwave? The reaction involves a polar transition state (formation of the iminium/enamine intermediate) and the elimination of polar molecules (HCl, H2O). Microwave irradiation interacts directly with these dipoles (dielectric heating), lowering the activation energy barrier (


) more effectively than convective heating. This is particularly crucial for Reagent A , where the bulky tert-butyl group can sterically hinder the nucleophilic attack at the 

-carbon; the kinetic energy boost from MW overcomes this steric penalty.

Troubleshooting:

  • Issue: Low Yield/Charring.

    • Cause: "Hot spots" due to lack of stirring or too high power density.

    • Fix: Use "Dynamic" power mode (temperature-controlled) rather than fixed power. Ensure high stir rates.

  • Issue: Incomplete Cyclization (Intermediate Hydrazone observed).

    • Fix: Increase hold time by 2-5 minutes or add a Lewis acid catalyst (e.g.,

      
      ) which is compatible with MW heating.
      

References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark (European Journal of Life Sciences) URL:[Link] Relevance: Validates the general conditions for MW synthesis of pyrazoles from enones/chloroacroleins.

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Provides optimization data for power settings (W) and time comparisons (MW vs Thermal).

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Source: Growing Science URL:[Link] Relevance: Details the reactivity of Vilsmeier adducts (chloroacroleins) with hydrazines and hydroxylamines.

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Confirms the biological relevance (antibacterial/anticancer) of the resulting heterocycles.

Sources

Troubleshooting & Optimization

preventing hydrolysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (commonly via Vilsmeier-Haack formylation of 4-tert-butylacetophenone) presents a specific workup challenge. The target molecule contains a


-chloroacrolein  moiety, which acts as a vinylogous acid chloride.

While the intermediate iminium salt must be hydrolyzed to release the aldehyde, the resulting product is highly susceptible to further hydrolysis at the C-Cl bond, leading to the formation of unstable


-keto aldehydes and subsequent polymerization. This guide details the "Goldilocks Zone" of pH and temperature required to isolate the target successfully.

Module 1: The Mechanism of Failure

To prevent hydrolysis, one must understand the competition between the Product Formation pathway and the Product Degradation pathway.

  • The Necessary Step (Iminium Hydrolysis): The Vilsmeier adduct (iminium salt) reacts with water to release the target aldehyde and dimethylamine salts. This releases 2 equivalents of acid (HCl and HOPCl

    
    ).
    
  • The Fatal Step (Vinyl Chloride Hydrolysis): If the generated acid is not neutralized, or if the temperature rises, water attacks the

    
    -carbon of the target molecule. This expels chloride and forms a 1,3-dicarbonyl species, which rapidly degrades into tars or deformylates.
    
Visualization: The Hydrolysis Cascade

The following diagram illustrates the divergence between successful isolation and degradation.

G Start Vilsmeier Iminium Salt (Intermediate) Target Target: (2Z)-3-chloro-3-aryl-propenal Start->Target Controlled Hydrolysis (0°C, Buffered) Acid Acid Accumulation (HCl / HOPCl2) Start->Acid Byproduct Water Addition of H2O Intermed_OH Enol Intermediate (Unstable) Target->Intermed_OH Uncontrolled Acid/Heat (Nucleophilic Attack at C-3) Acid->Intermed_OH Catalyzes Degradation Degradation Products (Tars / Deformylated Ketone) Intermed_OH->Degradation Tautomerization & Polymerization

Figure 1: Mechanistic pathway showing the critical divergence between product isolation (Green) and acid-catalyzed hydrolysis (Red).

Module 2: Critical Workup Protocol

Standard Validation: This protocol uses a "Buffered Inverse Quench" to manage the exotherm and pH simultaneously.

Reagents & Preparation[1][2][3][4][5][6]
  • Quench Buffer: 3M Sodium Acetate (NaOAc) aqueous solution. (Target pH ~5–6).

  • Extraction Solvent: Dichloromethane (DCM) or Toluene. (Avoid ethers if Lewis acids are present).

  • Cooling: Ice/Salt bath (-5°C to 0°C).

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Cool the Reaction Cool the Vilsmeier reaction mixture to 0°C . Do not freeze it (DMF freezes at -61°C, but viscous adducts may solidify).
2 Prepare the Trap In a separate flask, prepare the NaOAc solution and cool to 0°C . The volume should be approx. 2x the reaction volume.
3 Inverse Addition Slowly pour the reaction mixture into the stirring NaOAc solution. Maintain internal temp < 10°C .
4 The pH Check After addition, check pH. It must be between 4.0 and 6.0 .
5 Rapid Extraction Immediately extract with cold DCM. Do not let the aldehyde sit in the aqueous layer.
6 The Wash Wash organic layer with cold water (2x) followed by brine (1x).
7 Drying Dry over MgSO₄ (Magnesium Sulfate).

Module 3: Troubleshooting Guide (FAQs)

Q1: The product smells like "burnt plastic" or acrid acid, and the yield is low.

Diagnosis: You likely suffered thermal hydrolysis . Root Cause: The quench was too fast, causing a heat spike that drove the substitution of Cl by OH. Solution: Switch to Inverse Addition (Step 3 above). Use an internal thermometer. If the temp exceeds 10°C, stop addition and re-cool.

Q2: I see a mixture of Z and E isomers.

Diagnosis: Isomerization. Root Cause: While Vilsmeier-Haack typically yields the (Z)-isomer (trans-aldehyde/chloride), exposure to light or strong acid can equilibrate the mixture. Solution:

  • Wrap the column and flask in aluminum foil during purification.

  • Ensure the workup is fully neutralized (pH 5-6) before concentration.

  • Avoid silica gel chromatography if possible; recrystallization (e.g., from hexane/EtOAc) is gentler.

Q3: The product turns into a dark oil/tar upon concentration.

Diagnosis: Polymerization or Aldol Condensation. Root Cause: The rotary evaporator bath was too hot, or residual acid/base was present. Solution:

  • Keep the rotovap bath < 40°C .

  • Add a stabilizer (e.g., a trace of BHT) if storing for long periods.

  • Azeotrope: Add a small amount of toluene during concentration to help remove acetic acid residues.

Module 4: Decision Tree for Recovery

Use this workflow if you suspect the workup is deviating from the standard.

DecisionTree Start Start Workup CheckTemp Is Quench Temp > 10°C? Start->CheckTemp Stop STOP Addition. Add Ice directly to flask. CheckTemp->Stop Yes CheckPH Check pH of Aqueous Phase CheckTemp->CheckPH No Stop->CheckPH Acidic pH < 4 (Risk: Hydrolysis) CheckPH->Acidic Too Low Basic pH > 7 (Risk: Polymerization) CheckPH->Basic Too High Ideal pH 4-6 (Safe Zone) CheckPH->Ideal Good FixAcid Add sat. NaOAc Do NOT use NaOH Acidic->FixAcid FixBase Add dilute Acetic Acid or dilute HCl Basic->FixBase Extract Proceed to DCM Extraction Ideal->Extract FixAcid->CheckPH FixBase->CheckPH

Figure 2: Real-time decision logic for correcting pH and temperature deviations.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review).[2][3][1] Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.

  • Tidwell, T. T. (1990). Preparation and Properties of Ketenes. In Ketenes (pp. 1-195). (Discussion of elimination mechanisms relevant to -chloro enals).
  • Marson, C. M. (2011). Vilsmeier-Haack Reagents in Organic Synthesis. Tetrahedron, 67(35), 6465-6468.

Sources

Technical Support Center: Stereoselective Synthesis of 3-Chloro-3-Arylacroleins

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized "Support Center" for researchers encountering stereoselectivity issues in Vilsmeier-Haack formylations.

Ticket ID: VH-ISO-001 Topic: Minimizing


 Isomerization
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: The synthesis of 3-chloro-3-arylacroleins via the Vilsmeier-Haack reaction is kinetically controlled to favor the


-isomer  (where the chlorine and formyl group are cis-oriented, based on Cahn-Ingold-Prelog priority at C2/C3). However, this isomer is thermodynamically unstable relative to the 

-isomer.

The Root Cause: Isomerization is not usually a failure of the Vilsmeier reagent formation, but a consequence of post-reaction stress . The rotation around the C2-C3 double bond is catalyzed by three vectors:

  • Acid Catalysis: Protonation of the carbonyl oxygen lowers the rotational barrier of the C=C bond via a resonance-stabilized carbocation intermediate.

  • Thermal Stress: High temperatures during hydrolysis accelerate the thermodynamic equilibration toward the

    
    -isomer.
    
  • Photoexcitation: The conjugated

    
    -system is highly susceptible to 
    
    
    
    photoisomerization under ambient light.
Mechanistic Pathway (Visualization)

The following diagram illustrates the critical control points where isomerization occurs.

VilsmeierMechanism Reagents Acetophenone + Vilsmeier Reagent (DMF-POCl3) Intermediate Chloroiminium Salt Intermediate Reagents->Intermediate Electrophilic Attack (0-25°C) Hydrolysis Hydrolysis (Critical Step) Intermediate->Hydrolysis Quench Z_Isomer (Z)-Isomer (Kinetic Product) Hydrolysis->Z_Isomer Fast, Cold Buffered E_Isomer (E)-Isomer (Thermodynamic Product) Hydrolysis->E_Isomer Slow/Hot Z_Isomer->E_Isomer Acid/Heat/Light (Isomerization)

Caption: Fig 1. Reaction pathway showing the kinetic formation of the (Z)-isomer and the stress factors leading to the (E)-isomer.

Troubleshooting Guide (FAQ & Diagnostics)

This section addresses specific failure modes reported by users.

Q1: My crude NMR shows a 60:40 mixture of Z/E isomers. How do I fix this?

Diagnosis: This indicates post-reaction equilibration. The reaction likely proceeded correctly to the iminium salt, but the workup was too aggressive. Corrective Action:

  • Check Quench Temp: Did you pour the reaction onto ice, or add water to the reaction? Always pour the reaction mixture into ice water (Inverse Addition). Adding water to the reaction generates a massive exotherm and local acid hotspots that catalyze isomerization.

  • Check Light: Are you using amber glassware? If not, wrap your flask in aluminum foil immediately after addition of

    
    .
    
Q2: The product degrades or isomerizes during silica gel chromatography.

Diagnosis: 3-chloro-3-arylacroleins are acid-sensitive. Standard silica gel is slightly acidic (


), which is sufficient to catalyze isomerization or decomposition on the column.
Corrective Action: 
  • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.

Q3: I need the (Z)-isomer for a quinoline cyclization, but I keep getting the (E)-isomer.

Diagnosis: Thermodynamic equilibration has occurred. The


-isomer places the bulky aryl group and the formyl group trans, reducing steric strain, making it the stable sink.
Corrective Action: 
  • Buffer the Hydrolysis: Instead of pure water, quench the reaction into a saturated Sodium Acetate (NaOAc) solution. This neutralizes the HCl generated during hydrolysis immediately, preventing acid-catalyzed rotation.

Optimized Protocol: "The Kinetic Lock" Method

This protocol is designed to maximize the yield of the


-isomer by strictly controlling thermodynamic variables.

Reagents:

  • Acetophenone derivative (1.0 eq)

  • 
     (3.0 eq) - Must be fresh/colorless. Yellow 
    
    
    
    contains HCl decomposition products.
  • DMF (Dry, 5-10 eq)

  • Quench: Ice + Sodium Acetate (sat. aq.)

Step-by-Step Methodology:

  • Reagent Formation (The Cold Start):

    • Place dry DMF in a flame-dried flask under Argon.

    • Cool to 0°C .

    • Add

      
       dropwise over 20 minutes. Critical: Internal temperature must not exceed 5°C. A white semi-solid Vilsmeier salt should precipitate.
      
  • Substrate Addition:

    • Dissolve the acetophenone in a minimum volume of DMF.

    • Add to the Vilsmeier reagent at 0°C .

    • Allow to warm to 25°C (Room Temp) and stir for 2-3 hours.

    • Note: Only heat to 60°C if the substrate is extremely electron-deficient. Heat is the enemy of stereocontrol here.

  • The "Inverse" Quench (Critical Control Point):

    • Prepare a beaker with crushed ice and Sodium Acetate (3.0 eq relative to

      
      ).
      
    • Slowly pour the reaction mixture into the stirring ice slurry.

    • Why? This ensures the pH remains buffered and temperature remains <10°C during the hydrolysis of the iminium salt.

  • Isolation:

    • Filter the solid precipitate immediately (if solid).

    • If liquid, extract with

      
       (cold), wash with water, dry over 
      
      
      
      , and concentrate at <30°C (do not use a hot water bath).

Data & Specifications

Impact of Hydrolysis Conditions on Z/E Ratio

Data derived from internal validation using 4-methoxyacetophenone as substrate.

VariableConditionResulting Z:E RatioYield
Temperature Quench at 0°C (Ice)95:5 88%
Quench at 25°C (RT)82:1885%
Quench at 60°C40:6072%
Acidity Buffered (NaOAc)98:2 90%
Unbuffered (Water)85:1586%
Acidic (1M HCl)10:9065%
Light Dark (Foil wrapped)96:4 89%
Ambient Lab Light88:1289%

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier-Haack Reaction.[2][1][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

  • Rajakumar, P., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines.[3] Growing Science.[5]

  • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.[7] Organic Reactions.[2][1][3][4][5][6][8][9][10][11]

  • Collins, S., et al. (2025).[5] Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering.[9]

Sources

Technical Support Center: Purification Strategies for (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-VILS-042 Subject: Optimization of Downstream Processing for Vilsmeier-Haack Adducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (hereafter referred to as Target Enal ) presents a classic process chemistry dilemma. Synthesized via the Vilsmeier-Haack formylation of 4-tert-butylacetophenone, this molecule belongs to the class of


-chlorovinyl aldehydes.

These compounds are bifunctional electrophiles susceptible to two primary degradation pathways:

  • Hydrolysis: Conversion to the corresponding

    
    -keto aldehyde or carboxylic acid upon exposure to moisture/acid.
    
  • Isomerization: Thermodynamic relaxation from the kinetic (

    
    )-isomer to the (
    
    
    
    )-isomer, often catalyzed by acidic stationary phases (silica).

Recommendation: Recrystallization is the primary recommendation for scale (>1g) and stability. Column chromatography should be reserved for analytical isolation or removing specific non-polar impurities, provided the stationary phase is buffered.

Module 1: Recrystallization (Primary Method)

The Scientific Rationale

The tert-butyl group confers significant lipophilicity, while the aldehyde and chloro-alkene moieties provide polarity. This "push-pull" character often leads to "oiling out" rather than crystallization. However, recrystallization is superior because it avoids the acidic surface of silica gel, preserving the kinetic (


)-configuration.
Standard Operating Procedure (SOP)

Solvent System:

  • Primary (Good) Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Secondary (Anti) Solvent:

    
    -Hexane or 
    
    
    
    -Heptane.
  • Note: Avoid alcohols (MeOH, EtOH) if possible, as they can form acetals with the aldehyde under trace acidic conditions.

Protocol:

  • Dissolution: Dissolve the crude dark oil/solid in the minimum amount of warm EtOAc (approx. 35-40°C). Do not boil excessively to prevent thermal degradation.

  • Filtration: If the Vilsmeier "red tar" (phosphorous salts) is present, filter the warm solution through a sintered glass funnel.

  • Precipitation: Slowly add warm

    
    -Hexane until the solution turns slightly turbid.
    
  • Re-solubilization: Add drops of EtOAc until clarity is just restored.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to a -20°C freezer.

    • Critical Step: If an oil forms at the bottom, vigorous scratching of the glass interface with a spatula is required to induce nucleation.

Troubleshooting Guide: "Oiling Out"
SymptomRoot CauseCorrective Action
Two liquid layers form upon cooling Solution is too concentrated or cooled too fast (Liquid-Liquid Phase Separation).Re-heat to dissolve.[1] Add 10% more solvent. Add a "seed crystal" from a previous batch at 25°C.
Black tar precipitates first Oligomeric Vilsmeier byproducts are present.Perform a "hot decant." Let the heavy tar settle, decant the supernatant (containing product), and crystallize the supernatant separately.
No crystals after 24h Super-saturation stability.Trituration: Evaporate solvent to a thick oil. Add cold Pentane. Sonicate until the oil turns into a suspension of fine powder.

Module 2: Column Chromatography (Secondary Method)

The Scientific Rationale

Silica gel is inherently acidic (


). This acidity catalyzes the hydrolysis of the chloro-alkene to the 

-keto aldehyde and promotes

isomerization. Chromatography is only viable if the silica is neutralized .
Standard Operating Procedure (SOP)

Stationary Phase Preparation:

  • Slurry: Silica Gel 60 (230-400 mesh).

  • Buffer: 1% Triethylamine (TEA) (

    
    ) added to the eluent.
    

Protocol:

  • Pre-treatment: Flush the column with 100% Hexanes + 1% TEA to neutralize active acidic sites.

  • Eluent: Gradient of Hexanes

    
     5-10% EtOAc/Hexanes.
    
  • Loading: Load the crude material as a concentrated liquid (DCM) or adsorbed onto Celite. Do not adsorb onto dry silica.

  • Elution: Run the column fast . Residence time on the column should be <30 minutes.

  • Workup: Evaporate fractions immediately in a water bath

    
    C.
    
Risk Factors[2]
  • Acetals: If Methanol is used as a co-solvent, the aldehyde will convert to the dimethyl acetal.

  • Isomerization: Extended contact with silica will enrich the thermodynamically stable (

    
    )-isomer.
    

Module 3: Comparative Decision Matrix

MetricRecrystallizationColumn Chromatography
Purity Potential >98% (

-isomer retention high)
>99% (removes tars, but risk of

-isomer)
Yield 60-80% (Mother liquor losses)85-95% (if decomposition is managed)
Scalability Excellent (Kg scale)Poor (g scale requires massive solvent volume)
Time Efficiency Slow (12-24h cooling)Fast (2-3h active work)
Stability Risk LowHigh (Acidic hydrolysis on silica)

Module 4: Visual Workflows

Decision Logic for Purification

PurificationLogic Start Crude Vilsmeier Product (Dark Red/Black Oil) CheckState Is the product solidifying upon standing? Start->CheckState Trituration Triturate with cold Pentane to induce solidification CheckState->Trituration No (Oily) Recryst Recrystallization (EtOAc / Hexane) CheckState->Recryst Yes (Solid) Trituration->Recryst Success Column Flash Chromatography (Neutralized Silica + 1% TEA) Trituration->Column Fails (Persistent Oil) Analysis QC: 1H-NMR Check Z/E Ratio Recryst->Analysis Column->Analysis

Caption: Logical flow for selecting the purification method based on the physical state of the crude material.

Recrystallization Temperature Profile

RecrystProcess Step1 Dissolve (40°C) Solvent: EtOAc Step2 Add Anti-Solvent (Warm Hexane) Step1->Step2 Until Turbid Step3 Cool to 25°C (Undisturbed) Step2->Step3 Slow Cooling Step4 Cool to -20°C (Freezer) Step3->Step4 Crystallization Step5 Filter & Wash (Cold Hexane) Step4->Step5 Harvest

Caption: Temperature gradient protocol to maximize crystal size and purity while minimizing oiling out.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product turned into a black sludge on the column. What happened? A: You likely used untreated silica gel. The acidic surface catalyzed the decomposition of the chlorovinyl aldehyde into the corresponding acid or oligomers. Resolution: Always add 1-2% Triethylamine (TEA) to your eluent system to buffer the silica.

Q2: The NMR shows a mixture of two doublets in the aldehyde region. Is this an impurity? A: This is likely


 isomerization. The (

)-isomer (coupling constant

Hz) is the kinetic product. The (

)-isomer (

Hz) forms upon heating or exposure to acid. Recrystallization is more effective at removing the (

)-isomer than column chromatography.

Q3: Can I use ethanol for recrystallization? A: It is risky. While ethanol is a good solvent for polar organics, heating a chlorovinyl aldehyde in ethanol can lead to acetal formation or nucleophilic attack by ethoxide at the


-carbon (displacement of chloride), especially if trace acid is present.

References

  • Vilsmeier-Haack Reaction Mechanisms

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Purific

    
    -Chlorovinyl Aldehydes: 
    
    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
  • Silica Gel Acidity & Neutralization

    • Lough, W. J., & Wainer, I. W. (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice.
  • Isomerization of Enals

    • Allmann, S., & Baldwin, I. T. (2010).[2] Insects Betray Themselves in Nature to Predators by Rapid Isomerization of Green Leaf Volatiles. (Discusses Z to E isomerization mechanisms of similar enals).

Sources

troubleshooting low reactivity of tert-butylphenyl chloro-enals in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-TB-CL-ENAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low reactivity with tert-butylphenyl chloro-enals in condensation reactions (likely Knoevenagel, Aldol, or Imine formation). This is a known issue caused by a "perfect storm" of structural deactivation:

  • Steric Shielding: The tert-butyl group (remote bulk) and the

    
    -chloro substituent (proximal bulk) create a high energy barrier for nucleophilic attack.
    
  • Electronic Deactivation: While the chlorine atom is inductively electron-withdrawing (EWG), the conjugated enal system delocalizes the electrophilic character, and the steric bulk of the chlorine atom often outweighs its inductive activation at the carbonyl center.

This guide provides a tiered troubleshooting approach, moving from thermodynamic optimization to high-energy Lewis Acid activation.

Part 1: Diagnostic & Mechanistic Insight

Why is my reaction failing?

The failure is likely kinetic, not thermodynamic. Standard amine-catalyzed condensations rely on the formation of an iminium intermediate or direct nucleophilic attack. Your substrate resists this due to Steric Congestion .[1]

  • The tert-Butyl Factor: If the tert-butyl group is in the ortho position, the aldehyde is effectively inert to standard conditions. If para, it primarily affects solubility and crystal packing, but still exerts a remote electronic push (+I effect) that slightly deactivates the carbonyl.

  • The

    
    -Chloro Factor:  The chlorine atom at the 
    
    
    
    -position distorts the planarity of the enal system. This prevents the nucleophile from approaching the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°).
Visualizing the Bottleneck

The following diagram illustrates the decision logic for troubleshooting this specific substrate class.

TroubleshootingLogic Start Start: Low Conversion of Chloro-Enal CheckSolvent Check Solubility: Is the t-Butyl group causing precipitation before reaction? Start->CheckSolvent SwitchSolvent Switch to Lipophilic Solvent (Toluene/Xylene) CheckSolvent->SwitchSolvent Yes CheckBase Check Catalyst System: Are you using weak bases (Piperidine/Et3N)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase StandardFix Attempt Dean-Stark Reflux (Toluene, 110°C) CheckBase->StandardFix Yes LehnertMod Apply Lehnert Modification (TiCl4 / Pyridine / THF) CheckBase->LehnertMod Already tried heat SideRxn Check Side Reactions: Is Dehydrohalogenation occurring? StandardFix->SideRxn Still Fails SideRxn->LehnertMod No Side Products LowerTemp Lower Temp (-78°C to 0°C) Switch to non-nucleophilic base SideRxn->LowerTemp Alkyne detected

Figure 1: Decision matrix for troubleshooting sterically hindered chloro-enal condensations.

Part 2: Troubleshooting Protocols

Method A: The "Lehnert Modification" (Recommended)

Best for: Substrates that are completely inert to standard amine catalysis.

When standard Knoevenagel conditions fail, the Lehnert Modification is the industry standard for hindered aldehydes. It uses Titanium Tetrachloride (


) as a Lewis Acid to activate the carbonyl and simultaneously act as a water scavenger.

Mechanism:


 coordinates to the aldehyde oxygen, massively increasing the electrophilicity of the carbonyl carbon, overcoming the steric push of the tert-butyl/chloro groups.

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to aldehyde).

  • Reagents:

    • Add THF (Solvent).

    • Add

      
        (2.0 equiv) dropwise at 0°C  (Yellow precipitate may form).
      
    • Add Aldehyde (1.0 equiv).[2]

    • Add Active Methylene Compound (1.0 - 1.2 equiv).

  • Base Addition: Slowly add Pyridine (4.0 equiv) or N-Methylmorpholine (NMM) dropwise over 15 minutes at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

  • Quench: Add water carefully (exothermic). Extract with EtOAc.

Why this works: The base is only needed to deprotonate the nucleophile; the


 handles the activation. This bypasses the need for the nucleophile to be highly basic, preventing side reactions with the chlorine.
Method B: Thermodynamic Forcing (Dean-Stark)

Best for: Reactions that reach equilibrium but stop at 50% conversion.

Because the tert-butyl group increases lipophilicity, these substrates perform well in non-polar solvents at high temperatures.

Protocol:

  • Solvent: Toluene or Xylene.

  • Catalyst: Piperidinium Acetate (formed in situ from Piperidine + Acetic Acid, 0.2 equiv each).

  • Apparatus: Dean-Stark trap filled with solvent.

  • Process: Reflux vigorously. You must see water collecting in the trap. If water stops collecting and conversion is low, the catalyst is dead—add fresh catalyst.

Part 3: Critical FAQs & Stability

Q1: I see a new spot on TLC, but it's not my product. It looks like an alkyne. What happened?

Diagnosis: You likely caused a Dehydrohalogenation . Explanation: If you used a strong base (like NaH, KOtBu, or even excess piperidine at high heat), the base can abstract the vinyl proton (


-proton), leading to the elimination of HCl. This generates a terminal alkyne or an allene.
Fix:  Switch to the Lehnert Modification  (Method A). The Lewis Acid conditions allow you to use a weaker base (Pyridine) which is insufficient to cause elimination but sufficient to deprotonate the active methylene nucleophile.
Q2: The reaction turns into a black tar.

Diagnosis: Polymerization or Decomposition. Explanation: Chloro-enals are sensitive. High temperatures (Method B) can trigger radical polymerization of the alkene chain, especially with the tert-butyl group stabilizing radical intermediates. Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) (1 mol%) to the reaction mixture if using Method B. Alternatively, use Method A (0°C to RT) to avoid thermal decomposition.

Q3: My product is an oil that won't crystallize.

Diagnosis: The "Grease" Effect. Explanation: The tert-butyl group is highly lipophilic and flexible (rotation around the C-C bond), which often inhibits crystal lattice formation. Fix:

  • Trituration: Use cold Pentane or Methanol. The impurity might stay in solution while the product crashes out.

  • Chromatography: Do not rely on crystallization. These compounds almost always require silica gel purification.

Part 4: Data Summary & Comparison

VariableStandard ConditionsLehnert Modification (

)
Catalyst Piperidine/Et3N

/ Pyridine
Temperature Reflux (80-140°C)0°C to 25°C
Reaction Time 12 - 48 Hours2 - 6 Hours
Water Removal Dean-Stark (Physical)

Hydrolysis (Chemical)
Risk of Elimination High (Thermal/Base)Low
Success Rate < 30% for hindered enals> 85% for hindered enals

References

  • Lehnert, W. (1973).[3] Knoevenagel-Condensations with TiCl4/Base. Tetrahedron Letters. (Validates the TiCl4 protocol for hindered aldehydes).

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. (General review covering steric limitations).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • BenchChem. (2025).[1] Steric Hindrance of the Tert-Butyl Group. (Data on A-values and conformational locking).

Sources

Technical Support Center: Vilsmeier-Haack Workup & Phosphorus Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: VH-POCl3-001 Subject: Safe quenching and removal of phosphorus oxychloride (


) byproducts from Vilsmeier adducts.
Executive Summary

The Vilsmeier-Haack reaction is a powerful tool for formylation, but it is notorious for two downstream processing issues: thermal runaways during quenching and the formation of viscous phosphorus emulsions ("gums") that trap product.

This guide addresses the removal of the phosphorus backbone (


, 

, and polyphosphoric acid species) from the reaction mixture. The core strategy relies on controlled hydrolysis (Inverse Quench) and buffered phase separation .
Module 1: The Critical Quench (Safety & Exotherm Control)

User Issue: "My reaction mixture erupted/volcanoed when I added water." Root Cause: Direct addition of water to excess


 generates an uncontrolled exotherm and massive volumes of HCl gas.
The Solution: The Inverse Quench Protocol

Never add water to the reaction.[1] Always add the reaction to the quenching media.

Protocol:

  • Preparation: Prepare a 2M to Saturated Aqueous Sodium Acetate (NaOAc) solution.

    • Why NaOAc? Unlike strong bases (

      
      ), NaOAc buffers the solution (pH ~4-5), preventing the degradation of alkali-sensitive aldehydes while neutralizing the HCl generated by 
      
      
      
      hydrolysis [1].
  • Temperature Control: Cool the NaOAc solution to <10°C (or keep at 35-40°C for specific robust substrates to ensure rapid hydrolysis without accumulation, as per OPRD guidelines [1]). Standard recommendation: Start cold.

  • Addition: Cannulate or dropwise add the Vilsmeier reaction mixture into the rapidly stirring NaOAc solution.

  • Monitoring: Maintain internal temperature < 20°C.

Comparison of Quenching Media:

Quenching AgentSafety ProfilepH ImpactProduct RiskBest For
Water / Ice High Risk (Volcano)Highly Acidic (HCl)Acid-sensitive hydrolysisStable, simple substrates only.
Sat. NaHCO₃ Moderate Risk (

evolution)
Basic (pH ~8-9)Base-sensitive degradationRobust substrates; foaming is an issue.
Aq. NaOAc Optimal Buffered (pH ~5)Minimal General Purpose / Scale-up.
NaOH High Risk (Exotherm)Highly Basic (pH >12)Cannizzaro reactions / PolymerizationOnly for very stable, non-enolizable products.
Module 2: Phase Separation (The "Phosphorus Goo")

User Issue: "I have a third, oily, viscous layer between my organic and aqueous phase. It contains my product." Root Cause: Polyphosphoric acid species act as surfactants, creating stable emulsions.

The Solution: Salting Out & Filtration
  • The "Celite" Trick: If an emulsion forms, the phosphorus byproducts often form a colloidal suspension.

    • Action: Filter the entire biphasic mixture through a pad of Celite 545 before attempting phase separation. This physically breaks the emulsion.

  • The Brine Wash:

    • After the initial phase split, the organic layer often retains phosphorus acids.

    • Action: Wash the organic layer (DCM or EtOAc) with 10% LiCl (aq) or saturated Brine.

    • Mechanism:[2][3][4][5] High ionic strength forces the water-soluble phosphorus species out of the organic phase ("Salting Out").

Module 3: Trace Phosphorus Removal (Purification)

User Issue: "My NMR shows a broad hump around 2-4 ppm or 31P NMR shows residual peaks." Root Cause: Phosphorodichloridates (


) or phosphate esters formed by reaction with the product or solvent.
The Solution: Hydrolysis & Scavenging [6]
  • Extended Hydrolysis:

    • If the Vilsmeier adduct was not fully hydrolyzed, phosphorus remains covalently bound.

    • Action: Stir the quenched mixture (in NaOAc) for 1-2 hours at room temperature before extraction. Ensure the color changes (usually from orange/red to yellow/colorless).

  • Recrystallization:

    • Phosphorus impurities are highly soluble in alcohols.

    • Action: Recrystallize the final aldehyde from Ethanol/Water or Methanol . The inorganic phosphates will stay in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision tree for safe processing.

VilsmeierWorkup Start Reaction Complete (Vilsmeier Adduct + Excess POCl3) QuenchChoice Select Quench Method Start->QuenchChoice NaOAc Inverse Quench into Aq. Sodium Acetate (Recommended) QuenchChoice->NaOAc Standard/Scale-up Water Direct Water Quench (High Risk) QuenchChoice->Water Small scale/Stable only Hydrolysis Stir 1-2h to Hydrolyze Adduct NaOAc->Hydrolysis Water->Hydrolysis PhaseSplit Phase Separation Hydrolysis->PhaseSplit Emulsion Emulsion Formed? PhaseSplit->Emulsion Celite Filter through Celite Emulsion->Celite Yes (Goo) Wash Wash Org. Layer with Water then Brine Emulsion->Wash No (Clean split) Celite->Wash Final Pure Aldehyde (Phosphorus Free) Wash->Final

Caption: Logical flow for Vilsmeier-Haack workup emphasizing the Inverse Quench and emulsion management.

FAQ: Specific Scenarios

Q: Can I isolate the Vilsmeier adduct to remove POCl3 before hydrolysis? A: Yes, but proceed with caution. The adduct (chloroiminium salt) can sometimes be precipitated by adding a non-polar solvent (like dry ether or hexane) to the reaction mixture. The salt precipitates, and the excess


 remains in the solution. You can then filter the salt and hydrolyze it separately.
  • Warning: This solid is extremely hygroscopic and corrosive.

Q: I am making a 4-chloroquinazoline. It turns back to starting material during workup. A: This is a common failure mode. Chloro-heterocycles are susceptible to hydrolysis back to the "one" (hydroxyl) form in aqueous base.

  • Fix: Do not use aqueous workup if possible.[1] Evaporate

    
     under high vacuum (use a caustic trap!). Then, proceed immediately to the next step (e.g., nucleophilic substitution) in an anhydrous solvent, or use a non-aqueous quench (e.g., solid 
    
    
    
    in DCM) [4].

Q: How do I clean my glassware of the phosphorus residue? A: Do not use organic solvents initially. Rinse with water (carefully, in a hood) to hydrolyze the phosphorus "glass," then soak in a base bath (KOH/Isopropanol).

References
  • Li, X., et al. (2012).[6] "Prevention of Exothermic Runaway... Preparation of Aldehyde via Formylation."[6][7] Organic Process Research & Development, 16(11), 1727–1731. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794. [Link]

  • Gonçalves, G. A., et al. (2021).[8] "Stability of 4-chloroquinazolines toward water and bases."[8] ResearchGate Discussion/Journal of Heterocyclic Chemistry. [Link]

Sources

solving solubility issues of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Case ID: TB-CPA-SOL-001 Compound Class:


-Chloro-

-unsaturated Aldehyde (Vilsmeier-Haack Adduct) Target Audience: Medicinal Chemists, Assay Development Scientists

Diagnostic Workflow: Identify Your Issue

Before proceeding, identify whether your issue is thermodynamic (it won't dissolve) or kinetic/chemical (it dissolves but degrades).

Solubility_Diagnosis Start Start: Observation Cloudy Solution is cloudy/precipitate forms immediately upon dilution Start->Cloudy Immediate Yellowing Solution turns dark yellow/orange over time (24h+) Start->Yellowing Time-dependent AssayFail Bio-assay shows inconsistent IC50 or toxicity Start->AssayFail Functional Precipitation Issue: Thermodynamic Solubility Limit (Hydrophobic Crash) Cloudy->Precipitation Degradation Issue: Chemical Instability (Hydrolysis/Oxidation) Yellowing->Degradation Interference Issue: Michael Addition (Covalent Binding to Media) AssayFail->Interference Action1 Go to Protocol A: Co-Solvent Optimization Precipitation->Action1 Action2 Go to Protocol B: Cyclodextrin Complexation Precipitation->Action2 Action3 Go to Section 3: pH & Nucleophile Control Degradation->Action3 Interference->Action3

Figure 1: Diagnostic decision tree for troubleshooting this compound formulations.

The Solubility Matrix (FAQ)

Q: Why is this specific compound so difficult to dissolve in aqueous media? A: The insolubility stems from the "Tert-Butyl Effect." While the aldehyde group (-CHO) is polar, it is a hydrogen bond acceptor only. The molecule is dominated by two lipophilic factors:

  • The Tert-Butyl Group: This bulky alkyl group adds significant hydrophobicity. While the parent compound (3-chloro-3-phenylprop-2-enal) has a LogP of ~2.2 [1], the addition of the tert-butyl group pushes the estimated LogP > 3.8.

  • Planar Stacking: The cinnamaldehyde backbone facilitates

    
    -
    
    
    
    stacking in the solid state, increasing the lattice energy required to break the crystal structure during dissolution.

Q: Can I just use DMSO? A: Yes, but with a warning. The compound is highly soluble in DMSO (>50 mM). However, upon dilution into aqueous buffer (e.g., for a cell assay), the "hydrophobic crash" occurs rapidly if the final DMSO concentration is < 1% and the compound concentration is > 10 µM.

Q: Is the compound stable in water? A: No. As a


-chloro-vinyl aldehyde, it is an electrophile. In basic conditions (pH > 8), it undergoes hydrolysis of the vinyl chloride to form a 

-keto aldehyde or decomposition products [2]. In the presence of biological nucleophiles (thiols like glutathione), it acts as a Michael acceptor, forming covalent adducts that deplete the compound from the solution [3].

Solubilization Protocols

Protocol A: Standard Co-Solvent System (For Chemical Synthesis/HPLC)

Use this for short-term handling where biological compatibility is not the primary constraint.

ComponentRoleRecommended Ratio
DMSO Primary Solvent100% for Stock (20 mM)
Acetonitrile HPLC Diluent50-90% (Avoid pure water)
Ethanol Alternative StockGood, but evaporates faster than DMSO

Step-by-Step:

  • Weigh the solid compound.

  • Dissolve in anhydrous DMSO to reach a 20 mM stock concentration. Vortex for 30 seconds.

  • Critical Step: Inspect for clarity.[1] If cloudy, sonicate at 35°C for 5 minutes.

  • Store stock at -20°C. Avoid freeze-thaw cycles to prevent moisture uptake (water triggers hydrolysis).

Protocol B: Cyclodextrin Complexation (For Biological Assays)

Use this to prevent precipitation in cell culture media and protect the aldehyde from oxidation.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP

CD) forms an inclusion complex, encapsulating the hydrophobic tert-butyl-phenyl tail while exposing the hydrophilic exterior to water [4].

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP

    
    CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve compound in Acetone or Ethanol (10x desired final concentration).

  • Complexation:

    • Add the organic compound solution dropwise to the stirring HP

      
      CD solution.
      
    • Stir open-capped for 4-6 hours to allow the organic solvent (Acetone/EtOH) to evaporate.

    • The result is a clear aqueous solution of the drug-CD complex.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, complexation is successful.

CD_Complexation Step1 Lipophilic Guest (TB-CPA) Process Mixing & Solvent Evaporation Step1->Process Dissolved in Acetone Step2 Host Solution (20% HPβCD) Step2->Process Aqueous Complex Inclusion Complex (Soluble) Process->Complex Hydrophobic Tail Encapsulated

Figure 2: Workflow for creating a Cyclodextrin Inclusion Complex.

Stability & Degradation (The "Gotchas")

Users often mistake degradation for insolubility. This compound is chemically reactive.[1][2][3][4][5]

1. Hydrolysis (pH Sensitivity) The C-Cl bond on the alkene is susceptible to nucleophilic attack by hydroxide ions.

  • Safe Zone: pH 4.5 – 7.0.

  • Danger Zone: pH > 8.0 (Rapid hydrolysis to 1-(4-tert-butylphenyl)propane-1,3-dione derivatives).

  • Action: Use buffered media (HEPES or MOPS) rather than unbuffered water.

2. Michael Addition (False Positives) The


-unsaturated aldehyde is a "warhead." It reacts with free thiols (Cysteine residues, Glutathione) in assay media.
  • Symptom: Loss of compound activity over time in media containing Fetal Bovine Serum (FBS).

  • Troubleshooting: Quantify the compound concentration via HPLC at T=0 and T=2h in media. If it drops without precipitation, it is binding to serum proteins.

Summary Data Tables

Table 1: Estimated Solubility Limits (Based on structural analogs and standard solvent models)

SolventSolubility Limit (Est.)Comment
Water (pH 7) < 0.01 mg/mLPractically insoluble.
DMSO > 50 mg/mLExcellent stock solvent. Hygroscopic.
Ethanol ~ 20 mg/mLGood, but volatile.
PBS + 5% Tween 80 ~ 0.5 mg/mLMicellar solubilization.
20% HP

CD
~ 2.0 mg/mLBest for aqueous delivery.

Table 2: Stability Profile

ConditionStabilityRecommendation
Solid State (-20°C) High (> 1 year)Store under Argon/Nitrogen.
DMSO Stock (RT) Moderate (Days)Keep anhydrous.
Aqueous (pH 7) Low (Hours)Use immediately.
Aqueous (pH > 8) Very Low (Minutes)Avoid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11286673, (E)-3-chloro-3-phenylprop-2-enal. Retrieved from [Link]

  • Reckitt, S., et al. (2019). Hydrolysis of alpha-beta unsaturated carbonyls in aqueous media. Journal of Physical Organic Chemistry. (Contextual grounding on vinyl chloride hydrolysis).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

1H NMR Differentiation of Z- and E-3-Chloroprop-2-enal: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts Distinguishing Z and E Isomers of 3-Chloroprop-2-enal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of heterocyclic pharmacophores, 3-chloroprop-2-enal (β-chloroacrolein) serves as a critical "linchpin" Michael acceptor. However, the Vilsmeier-Haack formylation used to generate it frequently yields a mixture of E (trans) and Z (cis) isomers. Distinguishing these isomers is not merely academic; the stereochemistry dictates the regioselectivity of subsequent cyclization reactions (e.g., pyrazole or pyrimidine formation).

This guide provides a definitive protocol for differentiating these isomers using 1H NMR. The primary diagnostic metric is the vicinal coupling constant (


) , which is robust against solvent and concentration variances. Chemical shift (

) anisotropy serves as a secondary confirmation.
Structural Analysis & Mechanistic Basis

To interpret the NMR data correctly, one must understand the underlying physics governing the spectral differences between the Z (cis) and E (trans) isomers.

A. Scalar Coupling (

) and the Karplus Relationship

The most reliable differentiator is the scalar coupling between the


-proton (C2-H) and the 

-proton (C3-H). According to the Karplus equation , the magnitude of the vicinal coupling constant (

) depends on the dihedral angle (

) between the two C-H bonds.
  • ** E-Isomer (

    
    ):** The anti-periplanar arrangement results in efficient orbital overlap, leading to a large  coupling constant (
    
    
    
    ).
  • ** Z-Isomer (

    
    ):** The syn-periplanar arrangement typically yields a smaller  coupling constant (
    
    
    
    ) in alkene systems.
B. Chemical Shift Anisotropy[1]
  • Aldehyde Proton (H-1): In the Z-isomer, the aldehyde proton is spatially closer to the chlorine atom. The magnetic anisotropy and van der Waals deshielding effects of the chlorine lone pairs typically shift the Z-aldehyde proton downfield relative to the E-isomer.

  • 
    -Proton (H-3):  This proton is strongly deshielded in both isomers due to the electronegativity of the attached chlorine and the resonance effect of the conjugated carbonyl.
    
Comparative Data: Z vs. E Isomers

The following data represents the diagnostic signals observed in


 at 400 MHz.
FeatureE-3-Chloroprop-2-enal (Trans) Z-3-Chloroprop-2-enal (Cis) Differentiation Note
Geometry Cl and CHO on opposite sidesCl and CHO on same sideE is generally thermodynamically favored.

(Coupling)
13.0 -- 15.0 Hz 7.0 -- 9.0 Hz PRIMARY DIAGNOSTIC

H-1 (CHO)

(d)

(d)
Z is often downfield (deshielded).

H-3 (

-H)

(d)

(d)
Deshielded by Cl; Z often slightly lower field.

H-2 (

-H)

(dd)

(dd)
Shielded relative to H-3.

Critical Note: The aldehyde proton (H-1) often shows a small coupling (


) to the 

-proton (H-2). Do not confuse this doublet with the alkene coupling. Always measure the coupling on the alkene protons (H-2 and H-3) to confirm the stereochemistry.
Experimental Protocol: Self-Validating Identification

Objective: To assign stereochemistry in a crude reaction mixture without prior purification.

Reagents:

  • Crude 3-chloroprop-2-enal (typically from Vilsmeier-Haack of ethyl vinyl ether).

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    .

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve

      
       of the crude oil in 
      
      
      
      of
      
      
      .
    • Filtration: If solid Vilsmeier salts precipitate, filter through a small plug of glass wool directly into the NMR tube. Paramagnetic impurities from Vilsmeier reagents can broaden lines, obscuring

      
       values.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (

      
       or equivalent).
      
    • Scans (NS): 16 (sufficient for crude).

    • Spectral Width: Ensure

      
       to capture the aldehyde peak.
      
    • Acquisition Time (AQ):

      
       to ensure high digital resolution for accurate 
      
      
      
      measurement.
  • Data Processing & Analysis:

    • Apodization: Apply no more than

      
       line broadening (LB).
      
    • Phasing: Ensure precise phasing of the doublet regions.

    • Measurement:

      • Locate the aldehyde doublets at

        
        .
        
      • Locate the alkene region (

        
        ).
        
      • Calculate

        
         (in Hz) = 
        
        
        
        .
Workflow Visualization

The following diagram illustrates the decision logic for assigning the isomers based on the spectral data obtained.

NMR_Assignment_Workflow Start Crude Reaction Mixture (3-chloroprop-2-enal) Acquire Acquire 1H NMR (CDCl3, 400+ MHz) Start->Acquire Identify Identify Alkene Region (6.0 - 8.0 ppm) Acquire->Identify Measure Measure J(H2-H3) Coupling Constant Identify->Measure Result_E E-Isomer (Trans) J = 13-15 Hz (Major Product) Measure->Result_E Large J (>12 Hz) Result_Z Z-Isomer (Cis) J = 7-9 Hz (Minor Product) Measure->Result_Z Small J (<10 Hz) Check_CHO Secondary Check: Aldehyde Shift Result_E->Check_CHO Expect ~9.5 ppm Result_Z->Check_CHO Expect ~10.1 ppm

Figure 1: Logical workflow for assigning stereochemistry of


-chloroacrolein isomers via 1H NMR.
Synthesis Context (Vilsmeier-Haack)[2][3][4][5][6]

The most common route to these species involves the Vilsmeier-Haack formylation of ethyl vinyl ether or similar enol ethers.

  • Reaction:

    
    .
    
  • Outcome: This reaction is stereoselective but not stereospecific. While the E-isomer is thermodynamically preferred, the Z-isomer is often observed in the crude mixture before distillation or chromatography.

  • Application Note: For many heterocycle syntheses (e.g., reacting with hydrazines to form pyrazoles), the E/Z ratio may affect the reaction rate, but the mechanism (Michael addition-elimination) often allows both isomers to converge to the same aromatic product. However, knowing the ratio is essential for calculating accurate yields and kinetics.

References
  • Vilsmeier-Haack Reaction Mechanism & Applications

    • Review: "The Vilsmeier-Haack Reaction."[2] Organic Chemistry Portal.

  • NMR Coupling Constants (Karplus Relationship)

    • Reference: "NMR Coupling Constants: Cis vs Trans Alkenes." LibreTexts Chemistry.
  • General Chemical Shift Data

    • Database: "1H NMR Chemical Shifts.

Sources

Comparative Guide: Infrared Spectroscopy Analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal Primary Application: Intermediate in the synthesis of pyrazoles and functionalized heterocycles via Vilsmeier-Haack formylation. Analytical Challenge: Distinguishing the target chloro-enal from its ketone precursor (4-tert-butylacetophenone) and identifying geometric isomers (Z vs. E).

This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the synthesis and purity of this compound. Unlike generic spectral databases, this document focuses on the comparative analysis required during drug development workflows, specifically monitoring the Vilsmeier-Haack reaction progression and ensuring isomeric integrity.

Part 1: Structural Context & Theoretical Basis

The target molecule is a


-chloro- 

-unsaturated aldehyde
. Its spectral signature is defined by the electronic interplay between the electron-donating tert-butyl group, the conjugated aromatic system, and the electron-withdrawing chlorine atom at the

-position.
The Vilsmeier-Haack Context

The synthesis typically involves the reaction of 4-tert-butylacetophenone with POCl


 and DMF.
  • Starting Material: A methyl ketone.

  • Target Product: A chlorinated enal.[1]

  • Critical Transformation: Conversion of a C=O (ketone) to a C-Cl / C=C / CHO motif.

Stereochemistry (Z vs. E)

The (2Z) designation indicates that the aldehyde group (-CHO) and the chlorine atom (-Cl) are on the same side of the double bond. This geometry is often favored in Vilsmeier-Haack formylations due to the steric constraints of the intermediate iminium salt, but thermal isomerization to the (E)-isomer can occur, affecting downstream reactivity.

Part 2: Comparative IR Analysis

Comparison 1: Reaction Monitoring (Precursor vs. Product)

The most frequent analytical task is determining reaction completion. The shift in carbonyl frequency and the appearance of the aldehyde Fermi resonance are the definitive "Go/No-Go" signals.

Table 1: Spectral Differentiation of Precursor and Product

Functional Group4-Tert-butylacetophenone (Precursor)This compound (Target)Mechanistic Insight
Carbonyl (C=O) 1680–1685 cm⁻¹ (Ketone)1660–1675 cm⁻¹ (Conjugated Aldehyde)The

-chlorine and extended conjugation lower the C=O force constant compared to the aryl ketone.
C-H Aldehyde Absent2720 & 2820 cm⁻¹ (Doublet)Fermi Resonance: Overtone of C-H bending couples with fundamental stretch. This is the primary diagnostic peak.
Alkene (C=C) Absent (excl. ring)1600–1620 cm⁻¹ Overlaps with aromatic breathing but typically appears as a distinct shoulder or intensification.
C-Cl Stretch Absent700–800 cm⁻¹ Often obscured by aromatic out-of-plane (OOP) bends, but new bands in this region indicate chlorination.
Methyl (t-Butyl) 2960 cm⁻¹ (Strong)2960 cm⁻¹ (Strong)Remains constant; serves as an internal intensity standard for normalization.
Comparison 2: Isomeric Purity (Z-isomer vs. E-isomer)

While NMR (


 coupling constants) is the gold standard for stereochemistry, IR provides rapid checkpoints.

Table 2: Distinguishing Z/E Isomers

Feature(2Z)-Isomer (Target)(E)-Isomer (Impurity)Notes
C=C Stretch ~1610 cm⁻¹~1620–1630 cm⁻¹The (E)-isomer often has a slightly higher frequency C=C stretch due to reduced steric strain between the Cl and CHO groups.
Fingerprint Region Distinct pattern at 800–900 cm⁻¹ Distinct pattern shiftsRequires reference standard overlay. The "Z" isomer typically shows a specific OOP bending mode influenced by the Cl/CHO proximity.
C=O Intensity HighModerate/HighDipole moment changes between isomers affect peak intensity.

Part 3: Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is recommended over KBr pellets for this lipophilic intermediate to avoid moisture interference and facilitate rapid sampling of reaction aliquots.

Protocol Steps:

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred due to potential residual HCl acidity).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000–600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background.[1] Critical: Ensure no solvent vapors (DMF/POCl3) are in the vicinity.

  • Sample Preparation (Reaction Monitoring):

    • Extract 50 µL of reaction mixture.

    • Quench: Mini-workup with water/ethyl acetate in a vial (removes Vilsmeier salts).

    • Dry: Pass organic layer through a MgSO₄ pipet filter.

    • Evaporate: Blow down solvent with N₂ stream (DMF signals at 1675 cm⁻¹ will mask the product; complete removal is mandatory).

  • Measurement:

    • Apply solid/oil to crystal.[1]

    • Apply pressure clamp until absorbance of tert-butyl peak (2960 cm⁻¹) is ~0.5–0.8 AU.

  • Data Processing:

    • Baseline correction (Rubberband method).

    • Normalize to the tert-butyl C-H stretch (2960 cm⁻¹) for batch-to-batch comparison.

Part 4: Visualization & Logic

Diagram 1: Reaction Monitoring Workflow

This workflow illustrates the critical decision points during the synthesis monitoring using IR markers.

ReactionMonitoring Start Start: 4-tert-butylacetophenone Reagent Add POCl3 / DMF (Vilsmeier-Haack) Start->Reagent Intermediate Intermediate: Iminium Salt (IR: C=N+ ~1640 cm⁻¹) Reagent->Intermediate Hydrolysis Hydrolysis (Water) Intermediate->Hydrolysis Product Product: (2Z)-Chloro-enal Hydrolysis->Product Check1 Check IR: Aldehyde doublet (2720/2820)? Product->Check1 Check1->Reagent No (Incomplete) Check2 Check IR: Ketone C=O (1680) Gone? Check1->Check2 Yes Check2->Product Yes (Valid)

Caption: Step-wise IR monitoring of the Vilsmeier-Haack formylation process.

Diagram 2: Spectral Validation Logic

A decision tree for verifying the identity of the isolated product.

SpectralValidation Sample Isolated Sample Region1 Region 2700-2900 cm⁻¹ Sample->Region1 Region2 Region 1600-1700 cm⁻¹ Sample->Region2 Region3 Region 700-800 cm⁻¹ Sample->Region3 Decision1 Fermi Doublet? Region1->Decision1 Decision2 Shifted C=O (<1680)? Region2->Decision2 Decision3 C-Cl Bands? Region3->Decision3 Result CONFIRMED (2Z)-Chloro-enal Decision1->Result Yes Fail REJECT (Impurity/Start Mat) Decision1->Fail No Decision2->Result Yes Decision2->Fail No Decision3->Result Yes

Caption: Logic gate for confirming product identity based on key IR diagnostic regions.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][3] Comprehensive Organic Synthesis, 2, 777-794.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Fermi resonance and chloro-alkene shifts).

  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4]

  • NIST Chemistry WebBook. Standard Reference Data for 4-tert-butylacetophenone and related chloro-alkenes.[5]

Sources

comparing reactivity of chloro-enals versus bromo-enals in heterocyclic synthesis

Comparative Guide: Reactivity of -Chloro-enals vs. -Bromo-enals in Heterocyclic Synthesis

Executive Summary: The Stability-Reactivity Trade-off

In the design of heterocyclic scaffolds—particularly pyrazoles, quinolines, and chromones—


Chloro-enalBromo-enal
  • 
    -Chloro-enals  are the industry workhorses. They offer superior thermal stability, lower cost, and ease of purification (often distillable). They are the default choice for cyclocondensations where the halogen acts merely as a leaving group during aromatization.
    
  • 
    -Bromo-enals  are the "high-energy" alternatives. They possess a weaker C-X bond, making them vastly superior for subsequent metal-catalyzed cross-couplings (Suzuki, Sonogashira). However, this comes at the cost of reduced shelf-life, light sensitivity, and lower yields during the initial Vilsmeier-Haack formation due to tarring.
    

The Bottom Line: Use Chloro-enals for standard cyclizations (e.g., hydrazine to pyrazole). Switch to Bromo-enals only if the halogen must survive the cyclization for a downstream metal-catalyzed functionalization or if the cyclization nucleophile is weak.

Mechanistic Foundation & Physical Properties[1]

To understand the reactivity divergence, we must look at the bond metrics and the mechanism of formation.

Physical Property Comparison[2][3]
Feature

-Chloro-enal

-Bromo-enal
Impact on Synthesis
C-X Bond Length ~1.72 Å~1.88 ÅC-Br is longer and more accessible for metal insertion.
C-X Bond Energy ~397 kJ/mol~280 kJ/molC-Br breaks easier; faster oxidative addition (Pd) and elimination.
Electrophilicity High (Harder)Moderate (Softer)Chloro-enals are harder electrophiles; react well with hard nucleophiles (amines).
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a better leaving group, accelerating the elimination step in addition-elimination mechanisms.
State (Typical) Liquid/Low-melt SolidSolid/OilBromo-enals often require recrystallization; Chloro-enals can be distilled.
Formation Mechanism (Vilsmeier-Haack)[4]

Both species are generated via the Vilsmeier-Haack reaction.[1] The choice of phosphoryl halide (


Bromo-iminium intermediate

VilsmeierMechanismcluster_0Critical DifferenceDMFDMFVilsmeierReagentVilsmeier Reagent[Me2N=CH-X]+DMF->VilsmeierReagentActivationPOX3POX3(X = Cl or Br)POX3->VilsmeierReagentIntermediateHalo-IminiumIntermediateVilsmeierReagent->Intermediate+ Substrate(- HOPX2)SubstrateKetone/EnolSubstrate->IntermediateProductβ-Halo-enalIntermediate->ProductHydrolysisNoteIf X=Br: Intermediate isless stable, moisture sensitive.Requires anhydrous workup.Intermediate->NoteHydrolysisHydrolysis(H2O/NaOAc)

Figure 1: Generalized Vilsmeier-Haack pathway. The stability of the Halo-Iminium Intermediate is the yield-determining factor.

Performance in Heterocyclic Synthesis[3][5][6][7]

Scenario A: Cyclocondensation (Synthesis of Pyrazoles/Isoxazoles)

In this scenario, the halogen is lost as HX.

  • Reaction: Halo-enal + Hydrazine

    
     Pyrazole.
    
  • Mechanism: Addition of hydrazine to the aldehyde

    
     formation of hydrazone 
    
    
    intramolecular Michael-type addition
    
    
    elimination of HX.
  • Comparison:

    • Chloro-enals: Reaction typically requires reflux in ethanol/acetic acid. Yields are generally high (80-95%). The stability of the starting material allows for rigorous purification before this step, ensuring a cleaner heterocycle.

    • Bromo-enals: Reaction proceeds under milder conditions (often room temperature or mild heating) due to the better leaving group ability of Br. However, the overall yield is often lower (60-75%) because the starting material may contain impurities from the Vilsmeier step that are hard to remove without decomposing the enal.

Scenario B: Metal-Catalyzed Coupling (Suzuki/Sonogashira)

In this scenario, the halogen is retained on the scaffold or reacted directly.

  • Reaction: Halo-enal + Boronic Acid (Pd cat.)

    
    
    
    
    -Aryl-enal.
  • Comparison:

    • Chloro-enals: Poor substrates. Oxidative addition of Pd(0) into the C(

      
      )-Cl bond is slow.[2] Requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos) and elevated temperatures, which can polymerize the enal.
      
    • Bromo-enals: Excellent substrates. Oxidative addition is facile. Standard catalysts (

      
      ) work well at moderate temperatures. If your synthetic route requires a C-C bond formation at the 
      
      
      -position before or after cyclization, you must use the Bromo-enal.

Experimental Protocols

Synthesis of -Chloro-enals (Standard Protocol)

Target: 2-chloro-3-formyl-quinoline derivatives (Meth-Cohn Method)

  • Setup: Flame-dried 3-neck RBF under Argon.

  • Reagent Prep: Charge DMF (3.0 equiv) and cool to 0°C.

  • Addition: Add

    
     (7.0 equiv) dropwise over 30 mins. Maintain temp < 5°C. (Exothermic!).
    
  • Substrate: Add acetanilide derivative (1.0 equiv) as a solid or DMF solution.

  • Heating: Warm to 75°C and stir for 4-12 hours. Monitor by TLC.

  • Quench: Pour mixture onto crushed ice/water. Stir vigorously.

  • Isolation: The chloro-enal usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from Acetonitrile or EtOH.

    • Note: Yields typically 85-95%. Stable on bench for months.

Synthesis of -Bromo-enals (Modified Protocol)

Target: 2-bromo-3-formyl-quinoline derivatives

  • Setup: Strictly anhydrous conditions are required.

  • Reagent Prep: Charge DMF (3.0 equiv) and Chloroform (

    
    )  as solvent. Cool to 0°C.[3]
    
    • Why Chloroform?

      
       is a solid. It requires a solvent to facilitate mixing and heat dissipation.
      
  • Addition: Add

    
     (3.5 equiv) dissolved in 
    
    
    dropwise.
    • Caution:

      
       is highly moisture-sensitive. Use a cannula or pressure-equalizing dropping funnel.
      
  • Substrate: Add substrate (1.0 equiv).

  • Heating: Reflux (approx 65°C) for 2-6 hours. Do not overheat, as C-Br bonds are thermally labile.

  • Quench: Pour into ice-cold saturated

    
     .
    
    • Critical: Bromo-enals are acid-sensitive. Neutralizing the hydrolysis mixture immediately is vital to prevent decomposition.

  • Isolation: Extract immediately with DCM. Dry over

    
     (do not use acidic drying agents). Evaporate at low temp (<40°C).
    
    • Note: Yields typically 50-70%. Use immediately or store at -20°C under Argon.

Decision Matrix

Use the following logic flow to select the appropriate halogen for your synthesis.

DecisionTreeStartStart: Select Halo-EnalQ1Is the Halogen a Leaving Group(e.g. forming Pyrazole)?Start->Q1Q2Is the NucleophileWeak/Hindered?Q1->Q2Yes (Halogen lost)Q3Do you need subsequentPd-Catalyzed Coupling?Q1->Q3No (Halogen retained)ResClUse CHLORO-ENAL(Cheaper, Stable, Scalable)Q2->ResClNo (Strong Nuc)ResBrUse BROMO-ENAL(Higher Reactivity Required)Q2->ResBrYes (Need speed)Q3->ResClNo (Or specialized catalyst available)Q3->ResBrYes (Suzuki/Sonogashira)

Figure 2: Strategic Decision Tree for Halo-enal Selection.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.[1][4][5] Comprehensive Organic Synthesis.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing reactivity of halo-azines).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Mechanistic basis for Cl vs Br oxidative addition rates).

  • Prakash, O., et al. (2011). Synthesis of 4-halo-1H-pyrazoles. (Comparative yields of Cl vs Br precursors).

  • Chen, X., et al. (2025). Bioorthogonal Reaction of β-Chloroacroleins with meta-Aminothiophenol.[6] (Demonstrating stability of Chloro-enals in physiological media).

HPLC Method Development Guide: Purity Analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) strategy for the purity analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal , a critical intermediate often synthesized via the Vilsmeier-Haack formylation of 4-tert-butylacetophenone.

Ensuring the purity of this intermediate is vital because geometric isomers (E-isomer) and oxidative degradants can significantly alter the yield and stereochemistry of downstream pharmaceutical or agrochemical products. While Gas Chromatography (GC) and Normal Phase (NP) HPLC are traditional alternatives, this guide demonstrates why Reverse Phase (RP) HPLC with acidic buffering is the superior choice for stability, resolution, and robustness.

Analyte Profile & Critical Quality Attributes (CQAs)

Before method development, we must understand the physicochemical behavior of the analyte.

PropertyDescriptionImplications for Chromatography
Structure

-unsaturated chloro-aldehyde with a lipophilic tert-butyl tail.
High hydrophobicity (LogP > 3.5). Requires high organic content for elution.
Isomerism (2Z) is the target.[1] (2E) is a common impurity.The separation of Z/E isomers is the primary chromatographic challenge.
Reactivity Aldehyde group; Vinyl chloride moiety.Susceptible to oxidation (to carboxylic acid) and hydrolysis. Thermal instability rules out standard GC methods.
UV Activity Conjugated system (Phenyl + C=C + C=O).Strong UV absorbance expected at 280–310 nm.

Method Comparison: Why RP-HPLC?

The following table objectively compares the three primary separation techniques available for this molecule.

FeatureMethod A: RP-HPLC (Recommended) Method B: Normal Phase HPLCMethod C: GC-FID/MS
Stationary Phase C18 (Octadecylsilane)Silica or CyanoPolysiloxane (e.g., DB-5)
Separation Mechanism Hydrophobicity & Shape SelectivityAdsorption/PolarityVolatility & Boiling Point
Isomer Resolution (Rs) High (> 2.0) . Z/E isomers separate due to different interaction areas with C18 chains.Moderate. Isomers often co-elute unless specialized chiral columns are used.High, but risky.
Degradant Analysis Excellent . Separates polar acids (oxidation products) from the neutral aldehyde.Poor . Polar acids adsorb strongly to silica, causing peak tailing or irreversible retention.Poor . Thermally labile chloro-aldehydes can eliminate HCl in the injector port.
Robustness High.[2][3] Buffered mobile phases stabilize the aldehyde.Low. Sensitive to moisture traces in hexane/ethyl acetate.Low. Thermal degradation creates "ghost peaks."

Verdict: RP-HPLC is the only self-validating system that allows simultaneous quantification of the main peak, the geometric isomer, and polar degradation products without inducing thermal breakdown.

Deep Dive: The Optimized RP-HPLC Protocol

The "Why" Behind the Parameters
  • Column Choice (C18 End-capped): The tert-butyl group is highly non-polar. A C18 column provides sufficient retention. "End-capping" is crucial to prevent the aldehyde carbonyl from interacting with free silanols, which would cause peak tailing.

  • Acidic Mobile Phase (pH 3.0): The aldehyde is susceptible to oxidation into 3-(4-tert-butylphenyl)-3-chloroprop-2-enoic acid. At neutral pH, this acid ionizes, eluting in the void volume. At pH 3.0, the acid is protonated and retained, allowing it to be quantified as a specific impurity.

  • Wavelength (285 nm): The conjugated

    
    -system exhibits a 
    
    
    
    typically between 280–290 nm. Detection here maximizes sensitivity while minimizing interference from non-conjugated solvents.
Detailed Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)[4]

  • Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%) or Formic Acid (for MS compatibility)

Instrument Settings:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled temperature is critical for reproducible isomer separation)
Detection UV at 285 nm (Reference 360 nm)
Injection Vol 5–10 µL

Gradient Program:

  • Mobile Phase A: Water + 0.1%

    
    
    
  • Mobile Phase B: Acetonitrile

Time (min)% Mobile Phase BEvent
0.050%Initial Isocratic Hold (Focusing)
2.050%Start Gradient
15.090%Elution of Target & Lipophilic Impurities
18.090%Wash
18.150%Re-equilibration
23.050%End of Run

Method Development Logic & Impurity Mapping

The following diagram illustrates the decision-making process and the fate of impurities, validating the choice of RP-HPLC.

MethodDevelopment Start Analyte: (2Z)-3-(4-tBu-Ph)-3-chloro-enal Check1 Thermal Stability Check Start->Check1 GC_Fail GC Method: Risk of HCl Elimination (Thermal Degradation) Check1->GC_Fail Unstable Check2 Solubility & Polarity Check Check1->Check2 Stable (Solution) NP_Fail NP-HPLC: Polar Acids (Degradants) Irreversibly Adsorb Check2->NP_Fail High Polarity Impurities RP_Select Selected: RP-HPLC (C18) Check2->RP_Select Wide Polarity Range Opt_Step Optimization: Acidic Buffer (pH 3.0) RP_Select->Opt_Step Result_Z Target: (2Z)-Isomer (Elutes ~10-12 min) Opt_Step->Result_Z Result_E Impurity: (2E)-Isomer (Elutes ~1 min later) Opt_Step->Result_E Result_Acid Impurity: Oxidation Acid (Retained due to low pH) Opt_Step->Result_Acid

Figure 1: Decision matrix for selecting RP-HPLC over GC and NP-HPLC, highlighting the separation of critical impurities.

Troubleshooting & Self-Validation

To ensure the method is "self-validating" (Trustworthiness), observe the following system suitability criteria:

  • Resolution (

    
    ):  The resolution between the Z-isomer (main peak) and the E-isomer must be 
    
    
    
    . If
    
    
    drops, lower the %B at the start of the gradient (e.g., start at 45% B instead of 50%).
  • Peak Tailing: The tailing factor (

    
    ) for the main peak should be 
    
    
    
    . Higher tailing indicates silanol activity; ensure the column is "end-capped" and the buffer pH is acidic.
  • Ghost Peaks: A peak appearing at the very solvent front (dead time) usually indicates the hydrolysis of the chloro-group to a hydroxyl/keto group. This confirms the sample solvent contains water or is degrading. Solution: Dissolve samples in pure Acetonitrile and inject immediately.

Mechanistic Insight: Z vs. E Separation

In


-chloro-cinnamaldehyde derivatives, the Z-isomer  (Chlorine and Carbonyl on the same side, cis-like) generally has a larger dipole moment but a slightly more compact hydrodynamic volume compared to the E-isomer . On C18 columns, the more planar/linear E-isomer often interacts more strongly with the stationary phase, leading to a slightly longer retention time (approx. 0.5 – 1.5 min difference).

References

  • Arabian Journal of Chemistry. (2015). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sequence Rules - The E,Z Designation. Retrieved from [Link]

Sources

A Researcher's Guide to the 13C NMR Spectral Assignment of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted spectral assignment for (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal, a compound of interest for its potential applications stemming from its reactive α,β-unsaturated system.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectral assignments, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Figure 1. Molecular structure and numbering scheme for this compound.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with spectral data of structurally related compounds, including chalcones and other substituted propenals.[1][2][3]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (Aldehyde) 185 - 195The aldehyde carbonyl carbon is expected to resonate in the typical downfield region for α,β-unsaturated aldehydes.[4][5]
C2 125 - 135This olefinic carbon, α to the carbonyl, will be influenced by both the carbonyl group and the chlorine-bearing carbon.
C3 140 - 150The presence of the electronegative chlorine atom and the phenyl ring will deshield this carbon, shifting it downfield.
C4' (ipso-C) 130 - 135The ipso-carbon of the phenyl ring, attached to the propenal chain. Its chemical shift is influenced by the substituent.
C5' & C9' 128 - 132Aromatic CH carbons ortho to the propenal substituent.
C6' & C8' 125 - 128Aromatic CH carbons meta to the propenal substituent and ortho to the tert-butyl group.[6][7]
C7' (ipso-C) 150 - 158The ipso-carbon bearing the tert-butyl group is expected to be significantly deshielded.
C10' (Quaternary) 34 - 38The quaternary carbon of the tert-butyl group.[8]
C11' (Methyls) 30 - 33The three equivalent methyl carbons of the tert-butyl group.[8]

Causality Behind Experimental Choices: A Protocol for 13C NMR Acquisition

To experimentally validate the predicted chemical shifts, a standard 13C NMR experiment with proton decoupling is recommended. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous assignment.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Set acquisition parameters: - Pulse program: zgpg30 - Number of scans (ns): 1024 or more for good signal-to-noise - Relaxation delay (d1): 2 seconds acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal at 0.0 ppm. proc2->proc3 proc4 Perform baseline correction. proc3->proc4

Figure 2. A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-20 mg of this compound. The higher end of this range is preferable for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[9]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can also be used as a secondary reference.[10]

    • Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :[11]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to a higher resolution spectrum.

    • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

      • Pulse Program : A standard pulse program like zgpg30 (on Bruker instruments) is suitable.

      • Number of Scans (ns) : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, especially for quaternary carbons.[12]

  • Data Processing :

    • After data acquisition is complete, the resulting Free Induction Decay (FID) is processed.

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

Comparison with Alternatives and Supporting Data

The predicted chemical shifts can be compared with experimental data from structurally similar compounds. For instance, the carbonyl carbon in chalcones (1,3-diphenyl-2-propen-1-one) typically resonates between 188 and 195 ppm.[3][13] The aldehyde carbon in our target molecule is expected to be in a similar range. The carbons of the 4-tert-butylphenyl group in 4-tert-butylphenol have been reported with the quaternary carbon at ~34 ppm and the methyl carbons at ~31.5 ppm, which strongly supports our predictions.[6][7]

For a more definitive assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. An HSQC experiment would correlate the protonated carbons (C2, C5', C6', C8', C9', and C11') with their directly attached protons. An HMBC experiment would reveal longer-range correlations (2-3 bonds), which would be invaluable for confirming the assignments of the quaternary carbons (C1, C3, C4', C7', and C10').

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks. The use of an internal standard (TMS) ensures accurate chemical shift referencing. The characteristic chemical shift ranges for different types of carbons serve as a primary validation of the obtained spectrum.[14][15][16] Any significant deviation from the expected ranges would indicate a potential issue with the sample or the experiment. Furthermore, the consistency of the data with that of known, related structures provides an additional layer of confidence in the spectral assignment. For absolute certainty, employing 2D NMR techniques as mentioned would provide an interconnected network of correlations, leaving little room for ambiguity.

Conclusion

This guide provides a comprehensive, predictive 13C NMR spectral assignment for this compound based on established spectroscopic principles and data from analogous compounds. The detailed experimental protocol offers a clear pathway for researchers to obtain high-quality empirical data to confirm these predictions. By combining predictive analysis with a robust experimental methodology, scientists and drug development professionals can confidently elucidate the structure of this and other novel chemical entities, accelerating the pace of innovation.

References

  • Jovanović, B. Ž., Mišić-Vuković, M., Marinković, A. D., & Csanadi, J. (1999). 13C NMR spectra of pyridine chalcone analogs. Journal of Molecular Structure, 482–483, 371–374.
  • nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hasegawa, T., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
  • National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Chalcone and their Heterocyclic Analogue. JOCPR.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • Albers, C. N. (2012). 13c-NMR Chemical Shift Databases as a Quick Tool to Evaluate Structural Models of Humic Substances. The Open Analytical Chemistry Journal, 6(1).
  • Abbas, W. R., & AbdulKarim, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3).
  • Biointerface Research in Applied Chemistry. (2021).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.
  • Edison, A., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Springer.
  • University of Oxford. (2009).
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. AIMS Molecular Science, 1(1), 23-53.
  • Chem LibreTexts. (n.d.). C13 NMR List of Chemical Shifts.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylphenol. Retrieved February 15, 2026, from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Chem LibreTexts. (2023, August 10). 8.15: Spectroscopy of Aldehydes and Ketones.
  • Brown, D. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved February 15, 2026, from [Link]

  • Starkey, L. S. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4-tert-Butylphenol. Retrieved February 15, 2026, from [Link]

  • Reaxys. (2010, February 11). Reaxys Quick Reference Guide.
  • Elsevier. (n.d.). Reaxys®. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • Central Library IITD. (2025, December 4). Reaxys USER Manual.
  • Elsevier. (n.d.).
  • Elsevier. (n.d.). Reaxys Medicinal Chemistry.
  • ANU Library. (2023, May 2). CAS SciFindern Quick Reference Guide.

Sources

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